Oxytocin free acid (TFA)
Description
Significance of Synthetic Oxytocin (B344502) Analogues in Advanced Research
The development of synthetic oxytocin analogues has been a pivotal advancement in pharmacology and neuroscience. researchgate.net These modified versions of the natural hormone allow researchers to probe the structure-activity relationships of oxytocin, leading to a deeper understanding of its biological functions. scite.ai By systematically altering the amino acid sequence, scientists can create analogues with enhanced properties, such as increased stability, improved receptor selectivity, and altered biological activity. cnr.itchemrxiv.org
The native oxytocin molecule has certain limitations for therapeutic use, including a short half-life and potential for off-target effects due to its similarity to vasopressin. nih.gov Synthetic analogues are designed to overcome these drawbacks. For instance, modifications to the C-terminal region of oxytocin can lead to analogues with varied biological properties. researchgate.net Researchers have explored substitutions at various positions in the peptide chain to develop agonists or antagonists with specific therapeutic profiles. google.combibliotekanauki.pl These analogues are instrumental in studying a wide range of physiological and pathological processes, including social behaviors, anxiety, and pain. researchgate.netmdpi.com
Furthermore, the creation of synthetic analogues has been crucial for developing research tools. For example, labeled analogues are used in receptor binding assays and imaging studies to visualize and quantify oxytocin receptors in tissues. google.com The ability to synthesize a diverse library of oxytocin analogues continues to drive innovation in drug discovery and our fundamental understanding of this vital neuropeptide. chemrxiv.org
Historical Context of Oxytocin Synthesis Methodologies Relevant to Trifluoroacetic Acid Intermediates
The journey to synthesize oxytocin was a landmark achievement in biochemistry. After its structure was determined in 1952 by Vincent du Vigneaud, he and his team accomplished the first synthesis of a polypeptide hormone in 1953, a feat for which he was awarded the Nobel Prize in Chemistry in 1955. wikipedia.orgbritannica.comnih.gov This initial synthesis was performed using solution-phase chemistry, a laborious and time-consuming process. masterorganicchemistry.com
A significant leap forward came with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield. masterorganicchemistry.com This technique revolutionized peptide synthesis by anchoring the growing peptide chain to a solid resin support, simplifying the purification process at each step. Two main strategies have dominated SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. masterorganicchemistry.comnih.gov
The Boc/Bzl strategy utilizes tert-butoxycarbonyl (Boc) for temporary protection of the alpha-amino group and benzyl-based groups for side-chain protection. The final cleavage of the peptide from the resin and removal of side-chain protecting groups in this method often requires strong, hazardous acids like anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.com
The Fmoc/tBu strategy, which has become more prevalent, employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the alpha-amino protection. masterorganicchemistry.comnih.gov A key reagent in this methodology is Trifluoroacetic acid (TFA) . TFA is used for the final cleavage step, where it removes the peptide from the resin and simultaneously cleaves most of the tert-butyl (tBu) based side-chain protecting groups. mdpi.comresearchgate.netthieme-connect.com This process results in the crude peptide product, often as a TFA salt. novoprolabs.com The use of TFA is considered milder and more convenient than HF, contributing to the widespread adoption of the Fmoc-SPPS method for synthesizing oxytocin and its analogues. masterorganicchemistry.comnih.gov The on-resin cyclization to form the characteristic disulfide bridge of oxytocin can also be performed, followed by TFA-mediated cleavage. researchgate.netthieme-connect.com
Rationale for Focusing on the Free Acid Form and its TFA Salt in Academic Investigations
In nature, oxytocin has an amidated C-terminus (a glycine (B1666218) amide). wikipedia.org However, synthetic peptides, unless specifically designed otherwise, are typically produced with a free carboxylic acid at the C-terminus. biocat.com This "free acid" form is a direct product of the standard cleavage from many resins used in SPPS.
The study of the oxytocin free acid form is significant for several reasons:
Understanding Structure-Activity Relationships: Comparing the biological activity of the C-terminal amide (the natural form) with the C-terminal free acid provides crucial insights into the role of this terminal modification. For instance, replacing the C-terminal amide with a free acid has been shown to increase selectivity for the oxytocin receptor over vasopressin receptors. cnr.it This is a critical aspect of designing more specific therapeutic agents.
Intermediate for Further Modification: The C-terminal carboxylic acid serves as a chemical handle for further modifications. Researchers can couple other molecules to this site to create novel analogues with desired properties, such as altered stability or receptor binding profiles. acs.org
The presence of Trifluoroacetic acid (TFA) as a counter-ion to form a salt with the peptide is a direct consequence of its use in the final cleavage and purification steps of Fmoc-based SPPS. novoprolabs.com While often considered an impurity to be removed for certain applications, the TFA salt form is the initial, well-characterized state of the synthetic peptide. For many research purposes, especially initial in vitro screening and analytical studies, the TFA salt is used directly. However, it is important to be aware of its potential effects, as TFA itself can influence biological experiments at certain concentrations. novoprolabs.com Therefore, for in vivo studies or sensitive cell-based assays, it is often necessary to exchange the TFA salt for a more biocompatible one, such as acetate (B1210297) or hydrochloride. biocat.com
The focus on Oxytocin free acid (TFA) in academic investigations is thus driven by its role as a key synthetic intermediate, a tool for dissecting structure-function relationships, and the direct, initial product of a widely used and powerful synthesis methodology.
Compound Information Table
| Compound Name | Other Names |
| Oxytocin | OT |
| Vasopressin | Antidiuretic hormone |
| Trifluoroacetic acid | TFA |
| Hydrogen fluoride | HF |
| tert-Butoxycarbonyl | Boc |
| Fluorenylmethyloxycarbonyl | Fmoc |
| Benzyl | Bzl |
| tert-Butyl | tBu |
Physicochemical Data for Oxytocin Free Acid (TFA)
| Property | Value |
| Molecular Formula | C45H66F3N11O15S2 |
| Molecular Weight | 1122.20 g/mol |
| Appearance | White to light yellow solid |
| Purity (LCMS) | 99.61% |
| Data sourced from a representative Certificate of Analysis. |
Structure
2D Structure
Properties
Molecular Formula |
C45H66F3N11O15S2 |
|---|---|
Molecular Weight |
1122.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H65N11O13S2.C2HF3O2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59;3-2(4,5)1(6)7/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59);(H,6,7)/t22-,25-,26?,27-,28?,29-,30?,31-,35-;/m0./s1 |
InChI Key |
RCBNCOOXQDFEDS-LWIWHTLPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for Oxytocin Free Acid and Its Trifluoroacetate Salt
Solid-Phase Peptide Synthesis (SPPS) Protocols for Oxytocin (B344502) Free Acid
SPPS remains the predominant method for synthesizing oxytocin free acid. univie.ac.atnih.gov The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues. Following the complete assembly of the linear peptide chain, it is cleaved from the support, deprotected, cyclized to form the disulfide bond, and purified.
The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely favored for oxytocin synthesis due to its mild deprotection conditions, which preserve acid-labile side-chain protecting groups until the final cleavage step. univie.ac.atspringernature.com The cycle involves the removal of the temporary Fmoc group from the N-terminus with a weak base, typically a piperidine (B6355638) solution in a polar aprotic solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid.
The formation of the amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is a critical step that requires an activating agent, known as a coupling reagent, to proceed efficiently and minimize side reactions, particularly racemization. bachem.com The choice of coupling reagent can significantly impact the yield and purity of the final peptide.
Commonly used coupling reagents in the Fmoc-SPPS of oxytocin include carbodiimides and phosphonium (B103445) or aminium/uronium salts. Diisopropylcarbodiimide (DIC), often used with an additive like Oxyma Pure (ethyl cyanohydroxyiminoacetate), is a popular choice, especially for coupling racemization-prone residues like cysteine. bachem.comnih.gov Aminium/uronium reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times. bachem.comresearchgate.net Research has shown that HBTU can effectively mediate couplings in oxytocin synthesis, leading to high-purity crude products. researchgate.net More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offer even greater efficiency with reduced risk of racemization. bachem.com
| Coupling Reagent | Additive | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| DIC (Diisopropylcarbodiimide) | Oxyma Pure or HOBt | Cost-effective; low racemization for Cys residues. bachem.comnih.gov | Slower reaction rates compared to onium salts. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None required (contains HOBt moiety) | High coupling efficiency, fast reaction times. bachem.comresearchgate.net | Potential for racemization with sensitive residues. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None required (contains HOAt moiety) | Very fast, highly efficient, less epimerization than HBTU. bachem.com | Higher cost. |
| COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | None required (contains Oxyma moiety) | High efficiency comparable to HATU, safer (non-explosive). bachem.com | Higher cost. |
To prevent unwanted side reactions during peptide elongation, the reactive side chains of amino acids must be protected with orthogonal protecting groups. In the context of Fmoc-SPPS for oxytocin, these groups must be stable to the basic conditions used for Fmoc removal but readily cleavable during the final acidolytic step, typically with trifluoroacetic acid (TFA). researchgate.net
For oxytocin (sequence: Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂), the key residues requiring side-chain protection are Cysteine (Cys), Tyrosine (Tyr), Glutamine (Gln), and Asparagine (Asn).
Cysteine (Cys): The thiol groups of the two cysteine residues are crucial for forming the final disulfide bridge. They are commonly protected with the trityl (Trt) group, which is highly acid-labile. nih.gov Other protecting groups like acetamidomethyl (Acm) can also be employed, particularly when a different cyclization strategy is planned. researchgate.netacs.org
Tyrosine (Tyr): The hydroxyl group of tyrosine is typically protected with the tert-butyl (tBu) group. This group prevents O-acylation during coupling and is cleanly removed by TFA.
Glutamine (Gln) and Asparagine (Asn): The side-chain amide groups of glutamine and asparagine are protected to prevent dehydration and subsequent nitrile formation under activation conditions. The trityl (Trt) group is the most common choice for this purpose.
Final deprotection and cleavage from the resin are performed simultaneously using a "cocktail" containing a strong acid, most commonly TFA, along with scavengers like water and triisopropylsilane (B1312306) (TIS) to capture the reactive carbocations generated from the cleavage of the protecting groups, thus preventing re-attachment to sensitive residues. nih.govtandfonline.com
Forming the intramolecular disulfide bond between Cys¹ and Cys⁶ is a pivotal step in synthesizing biologically active oxytocin. While this can be done in solution after cleaving the linear peptide from the resin, on-resin cyclization offers significant advantages. jasco.hursc.org This approach involves forming the disulfide bond while the peptide is still anchored to the solid support, after selective deprotection of the cysteine side chains.
The primary benefit of on-resin cyclization is the "pseudo-dilution" effect. jasco.hu The immobilization of peptide chains on the resin matrix physically separates them, which favors the desired intramolecular reaction (cyclization) over intermolecular reactions that lead to dimers and oligomers. jasco.hursc.org This often results in higher yields of the monomeric cyclic product and simplifies subsequent purification.
The efficiency of on-resin disulfide bond formation depends on the choice of oxidizing agent and reaction conditions. A variety of reagents have been successfully used to oxidize the deprotected thiol groups of the cysteine residues on the resin.
One common and effective method involves the use of iodine (I₂). researchgate.netacs.orgnih.gov The resin-bound peptide, with Acm-protected cysteines, can be treated with a solution of iodine in a solvent like DMF. This treatment simultaneously removes the Acm groups and facilitates the oxidation to form the disulfide bridge. researchgate.netacs.org Another effective oxidizing agent is N-chlorosuccinimide (NCS), which has been shown to achieve complete oxidation in a short time with minimal side-product formation when conditions are optimized. jasco.hu Other reagents, such as methyl 3-nitro-2-pyridinesulfenate (Npys-OMe), have also been developed for mild and efficient on-resin disulfide bond formation. researchgate.net
| Oxidizing Agent | Cys Protecting Group | Typical Conditions | Reference |
|---|---|---|---|
| Iodine (I₂) | Acm | I₂ in DMF, room temperature. | researchgate.netacs.org |
| N-Chlorosuccinimide (NCS) | Mmt or Trt (after deprotection) | 1 eq. NCS in DCM, 50 °C, 5 min. | jasco.hu |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Trt (after deprotection) | Aqueous buffer (pH 8.4), room temperature. | N/A |
| Air Oxidation | Trt (after deprotection) | Basic pH (8-9) in aqueous buffer, slow. | N/A |
As mentioned, the principal strategy for mitigating intermolecular dimerization is the inherent pseudo-dilution provided by the solid support. jasco.hu By anchoring the peptide chains to a polymer matrix, their translational freedom is restricted, making it sterically less favorable for two separate chains to interact compared to the intramolecular interaction of the cysteine residues on the same chain.
Further optimization to suppress dimer formation can be achieved by controlling the resin loading capacity. A lower loading (fewer peptide chains per gram of resin) increases the average distance between reactive sites, further discouraging intermolecular reactions. Additionally, the choice of solvent and additives during the cyclization step can play a role. For instance, using a solvent system containing lithium chloride (LiCl) in DMF has been reported to minimize the formation of peptide oligomers during on-resin cyclization with certain reagents. researchgate.net The rapid kinetics of optimized oxidation reactions, such as with NCS at elevated temperatures, can also favor the desired intramolecular product by completing the cyclization before significant intermolecular reactions can occur. jasco.hu
Cleavage from Solid Support and Global Deprotection
The final and critical step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This process, often referred to as global deprotection, is typically achieved using a strong acid, with trifluoroacetic acid (TFA) being the most common choice in Fmoc-based strategies.
Trifluoroacetic acid is the primary reagent responsible for the acid-catalyzed hydrolysis of the bond linking the C-terminus of the peptide to the resin and the removal of acid-labile protecting groups from various amino acid side chains. The concentration of TFA in the cleavage cocktail is typically high, often around 95%, to ensure efficient and complete deprotection. biotage.comsigmaaldrich.cn The specific composition of the cleavage cocktail, however, is tailored to the amino acid sequence of the peptide to minimize side reactions. biotage.comwpmucdn.com
A variety of cleavage cocktails have been developed, each with a specific combination of reagents designed to address the challenges posed by different amino acid residues. Some common cleavage cocktails are detailed in the table below.
| Reagent Cocktail | Composition (v/v) | Primary Application/Notes |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A general-purpose "odorless" cocktail suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. wpmucdn.compeptide.com |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (proportions can vary) | Commonly used for peptides with a combination of sensitive residues. Recommended for tryptophan-containing peptides on PAL or BAL resins. wpmucdn.compeptide.com |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium (B1175870) Iodide (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of methionine residues during cleavage. wpmucdn.compeptide.com |
| Standard | TFA/TIS/Water (95:2.5:2.5) | A common and effective cocktail for many peptides, particularly those without highly sensitive residues. sigmaaldrich.cn |
| TFMSA-based | Trifluoromethanesulfonic acid (TFMSA)/TFA/Thioanisole/1,2-Ethanedithiol (EDT) | A stronger acidic cocktail that can be used for more resistant protecting groups or linkers. uonbi.ac.ke |
TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl Sulfide, PAL: 5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid, BAL: 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid.
During the acidic cleavage process, protecting groups are removed as highly reactive carbocations. These electrophilic species can reattach to the peptide at nucleophilic sites, particularly the indole (B1671886) ring of tryptophan and the sulfur-containing side chains of cysteine and methionine, leading to undesired byproducts. To prevent these side reactions, cation scavengers are added to the cleavage cocktail to trap the carbocations. biotage.comwpmucdn.com
The integrity of the disulfide bond between the two cysteine residues in oxytocin is paramount for its biological activity. The free thiol groups of the cysteine residues are susceptible to oxidation and other modifications during and after cleavage. Therefore, the choice of scavengers is critical to maintain the reduced state of the cysteines, allowing for controlled disulfide bond formation later in the synthesis. biotage.com
Commonly used cation scavengers and their roles are outlined in the table below.
| Scavenger | Chemical Structure | Role in Cleavage Cocktail |
| Triisopropylsilane (TIPS) | SiH(CH(CH₃)₂)₃ | A highly effective scavenger for trityl-based protecting groups. It reduces the liberated trityl cations to triphenylmethane. wpmucdn.compeptide.com |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | A reducing agent that helps to keep the cysteine residues in their reduced (thiol) form, preventing premature or incorrect disulfide bond formation. It is also an effective scavenger for trityl groups. biotage.comuonbi.ac.ke |
| Water (H₂O) | H₂O | Acts as a scavenger for tert-butyl cations generated from the deprotection of residues like Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), and Tyr(tBu). wpmucdn.com |
| Phenol | C₆H₅OH | A scavenger that can protect tyrosine and tryptophan residues from re-alkylation by carbocations. wpmucdn.compeptide.com |
| Thioanisole | C₆H₅SCH₃ | A scavenger that is particularly effective in protecting tryptophan and methionine residues. It can also assist in the removal of some arginine protecting groups. peptide.comuonbi.ac.ke |
For the synthesis of the linear precursor of oxytocin free acid, a cleavage cocktail containing a reducing agent like EDT is crucial to obtain the free thiol-containing peptide, which can then be subjected to controlled oxidation to form the disulfide bridge. biotage.com
Solution-Phase Peptide Synthesis Approaches for Oxytocin Free Acid
While solid-phase synthesis is the dominant method for peptide production, solution-phase peptide synthesis (LPPS) remains a viable and sometimes advantageous alternative, particularly for large-scale production and for the synthesis of complex peptides. springernature.comrsc.org Solution-phase strategies for oxytocin and its analogs often employ a fragment condensation or convergent approach. nih.govgoogle.com
In a fragment condensation strategy, the peptide is synthesized by coupling together several smaller, pre-synthesized peptide fragments. This approach can be more efficient than a linear, stepwise synthesis for long peptides, as the purification of intermediates is often easier. A reported liquid-phase synthesis of oxytocin utilizes the condensation of three protected peptide fragments: Boc-Cys(Acm)-Tyr(tBu)-OH, H-Ile-Gln(Trt)-Asn(Trt)-Cys(Acm)-Pro-OMe, and H-Leu-Gly-NH₂. google.com After the assembly of the full-length protected linear peptide, the disulfide bond is formed, and the remaining protecting groups are removed to yield the final product. google.com This convergent strategy allows for the efficient assembly of the oxytocin backbone in solution. nih.govgoogle.com
Automated Synthesis Platforms and Methodological Advancements
The automation of peptide synthesis has revolutionized the field, enabling the rapid and reliable production of peptides with high purity. peptide.com Modern automated peptide synthesizers offer a range of features, including microwave-assisted synthesis, which can significantly accelerate both the coupling and deprotection steps in SPPS. sigmaaldrich.cnjasco.hunih.govresearchgate.net
Microwave-assisted solid-phase synthesis (MW-SPPS) has been successfully applied to the synthesis of oxytocin and its analogs. jasco.hunih.gov The use of microwave energy can help to overcome aggregation of the growing peptide chain on the resin, leading to higher yields and purer crude products in shorter synthesis times. sigmaaldrich.cnresearchgate.net For example, an optimized, fully automated synthesis of isotopically labeled oxytocin has been developed using a microwave-assisted peptide synthesizer, demonstrating the power of this technology for producing complex peptides. jasco.hu
High-throughput peptide synthesizers allow for the parallel synthesis of many different peptide sequences simultaneously, which is invaluable for structure-activity relationship studies and the development of new peptide-based therapeutics. These platforms are often used in conjunction with automated cleavage and purification systems to further streamline the workflow.
Isotopic Labeling Strategies for Oxytocin Free Acid Analogs
Isotopically labeled peptides are essential tools for a variety of biochemical and biophysical studies, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based quantitative analysis. Several strategies have been developed for the synthesis of isotopically labeled oxytocin analogs.
One common approach involves the incorporation of amino acids containing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) during solid-phase synthesis. For instance, the synthesis of an oxytocin analog with a backbone-labeled C-terminal tripeptide amide was achieved by first synthesizing a ¹³C and ¹⁵N labeled proline, incorporating it into the tripeptide fragment, and then coupling this fragment to the N-terminal portion of the molecule. nih.govresearchgate.net This strategy allows for site-specific labeling, which is particularly useful for NMR studies aimed at elucidating the three-dimensional structure and dynamics of the peptide. nih.govresearchgate.netnih.gov
Deuterium-labeled analogs of oxytocin have also been synthesized. nih.govnih.gov These analogs are valuable for studying the metabolic stability of the peptide, as the replacement of hydrogen with deuterium can alter the rate of enzymatic degradation. princeton.edu The synthesis of deuterated oxytocin analogs typically involves the use of deuterated amino acid precursors in the peptide synthesis. For example, a deamino-oxytocin analog deuterated in the 5-asparagine position has been successfully synthesized. nih.gov
Furthermore, a fully automated, microwave-assisted synthesis of oxytocin containing an isotopically labeled leucine (B10760876) has been reported, highlighting the integration of advanced automation with isotopic labeling techniques. jasco.hu This method allows for the efficient production of labeled peptides, which is especially important when using expensive isotopically enriched starting materials. jasco.hu
Purification and Isolation Techniques for Oxytocin Free Acid Tfa
Solid-Phase Extraction (SPE) Methodologies
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of oxytocin (B344502) from various biological matrices. The effectiveness of SPE is highly dependent on the careful selection of column chemistry and optimization of the mobile phases used for extraction, washing, and elution. nih.gov
Column Chemistry Selection (e.g., C18, HLB)
The choice of sorbent material is a crucial first step in developing an effective SPE protocol. For oxytocin, which is a peptide, reversed-phase sorbents are commonly employed.
C18 (Octadecyl-bonded silica): C18 columns are a popular choice for oxytocin extraction. nih.govnih.gov These non-polar stationary phases retain oxytocin based on hydrophobic interactions. The silica (B1680970) backbone provides mechanical stability. However, studies have shown that the recovery of oxytocin from C18 columns can be inconsistent, with some research reporting recovery rates as low as 10.1% to 58.1%. nih.gov The performance of C18 cartridges can also be affected by the sample matrix, sometimes leading to incomplete sample clean-up. univie.ac.at
HLB (Hydrophilic-Lipophilic-Balanced): Oasis HLB cartridges are another common option for oxytocin purification. univie.ac.atnih.govnih.gov These are polymeric reversed-phase sorbents that offer a balance of hydrophilic and lipophilic retention characteristics. This dual nature can be advantageous for retaining a wider range of analytes, including the relatively polar oxytocin, while still allowing for effective removal of interfering substances. In some studies, Oasis HLB cartridges have been shown to provide more consistent results and better sample clean-up compared to C18. univie.ac.at In one study, an optimized protocol using an Oasis HLB column resulted in good peptide recovery of 81-87%. nih.gov
The selection between C18 and HLB often depends on the specific sample matrix and the desired level of purity. For complex matrices like plasma or serum, the enhanced clean-up capabilities of HLB cartridges may be preferable. univie.ac.atnih.gov
Mobile Phase Composition for Extraction and Washing (e.g., Acetonitrile (B52724)/Trifluoroacetic Acid Aqueous Solutions)
The composition of the mobile phase is critical for the successful retention of oxytocin on the SPE column and the subsequent removal of impurities.
Conditioning and Equilibration: Before loading the sample, the SPE cartridge is typically conditioned with an organic solvent like methanol (B129727) or acetonitrile (ACN) and then equilibrated with an aqueous solution. nih.govmdpi.com This process activates the stationary phase and creates the appropriate environment for analyte binding. A common equilibration solution is 0.1% trifluoroacetic acid (TFA) in water. nih.gov
Sample Pre-treatment and Loading: Samples containing oxytocin are often acidified to suppress the ionization of the peptide, making it less polar and improving its retention on the reversed-phase sorbent. lcms.cz Acids like TFA or formic acid are frequently used for this purpose. nih.govlcms.cz For instance, a sample might be diluted with a 0.1% to 0.5% TFA in water solution before being loaded onto the column. nih.gov
Washing: After the sample is loaded, a wash step is performed to remove unretained and weakly retained impurities. The wash solvent is designed to be strong enough to elute interfering substances without causing significant loss of the target analyte. chromatographyonline.com For oxytocin purification, a common wash solution is 0.1% TFA in water. nih.gov The strength of the wash solvent can be optimized by gradually increasing the percentage of organic solvent (e.g., acetonitrile) to find the highest concentration that does not cause the elution of oxytocin. chromatographyonline.com
Elution Gradient Optimization for Oxytocin Free Acid Recovery
The final step in the SPE process is the elution of the purified oxytocin from the column. This is achieved by using a solvent that is strong enough to disrupt the interactions between oxytocin and the stationary phase.
The optimal concentration of acetonitrile (ACN) for eluting oxytocin from C18 columns has been found to be in the range of 30-40%. nih.gov This is notably lower than the 60-95% ACN concentrations recommended by some manufacturers and used in older literature. nih.gov Using a gradient elution, where the concentration of the organic solvent is gradually increased, can help to selectively elute the target analyte and separate it from other bound substances. For example, a gradient of 30-40% ACN in 0.1% TFA-H₂O has been used for the elution of oxytocin. nih.gov
In some protocols, a single-step elution with a fixed concentration of organic solvent is used. For instance, 1 mL of methanol has been used to elute oxytocin from an Oasis HLB cartridge, with recoveries of up to 100% reported in the first elution. mdpi.com The choice between a gradient and a single-step elution depends on the complexity of the sample and the required purity of the final extract.
Efficacy and Reliability Assessment of SPE Techniques
The efficacy of SPE for oxytocin purification is typically assessed by measuring the recovery of the peptide. However, studies have shown that recovery can be highly variable. For reversed-phase SPE using C18 columns, recovery efficiencies have been reported to range from as low as 10.1% to a maximum of 58.1%. nih.gov This variability can be attributed to factors such as the specific SPE protocol, the sample matrix, and the interaction of oxytocin with other components in the sample. nih.govnih.gov
The reliability of SPE can also be a concern. High coefficients of variation (CV) have been observed in some experiments, indicating a lack of consistency between extractions. nih.gov To improve recovery and reliability, some methods incorporate additional clean-up steps, such as protein precipitation with acetonitrile or liquid-liquid extraction, prior to SPE. nih.gov
Table 1: Comparison of SPE Column Chemistries for Oxytocin Purification
| Column Chemistry | Principle | Advantages | Disadvantages | Reported Recovery |
| C18 (Octadecyl) | Reversed-phase chromatography based on hydrophobic interactions. nih.gov | Widely available and utilized. nih.gov | Inconsistent recovery, potential for incomplete sample clean-up. nih.govunivie.ac.at | 10.1% - 58.1% nih.gov |
| HLB (Hydrophilic-Lipophilic-Balanced) | Polymeric reversed-phase with balanced hydrophilic and lipophilic characteristics. univie.ac.atnih.gov | Good for complex matrices, can provide more consistent results and better clean-up. univie.ac.atnih.gov | May require specific optimization. | 81% - 87% (with optimized protocol) nih.gov |
Liquid Chromatography Techniques
Following initial purification by SPE, High-Performance Liquid Chromatography (HPLC) is often used for the final analysis and quantification of oxytocin free acid (TFA).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For oxytocin analysis, reversed-phase HPLC is the most common mode.
Column: C18 columns are frequently used for the HPLC separation of oxytocin. nih.govfrontiersin.orgresearchgate.net These columns provide good resolution and are compatible with the mobile phases typically used for peptide analysis. Other stationary phases, such as C8 and phenyl-bonded silica, have also been employed. google.comresearchgate.net
Mobile Phase: The mobile phase in reversed-phase HPLC for oxytocin analysis typically consists of an aqueous component and an organic modifier, with an acidic additive to improve peak shape and resolution.
Aqueous Phase: Water, often with a buffer like ammonium (B1175870) formate (B1220265) or potassium dihydrogen orthophosphate, is used as the aqueous component. mdpi.comresearchgate.net
Organic Modifier: Acetonitrile (ACN) is the most common organic modifier. frontiersin.orgresearchgate.net Methanol (MeOH) is also used. mdpi.comfrontiersin.org
Acidic Additive: Formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to control the pH and act as an ion-pairing agent. frontiersin.orgacs.org An acidic mobile phase helps to protonate the amino acid residues in oxytocin, leading to better interaction with the stationary phase. researchgate.net The concentration of the acid can influence the retention time of oxytocin. acs.org
Elution: Both isocratic and gradient elution methods are used.
Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analysis. researchgate.netsielc.com
Gradient Elution: In this method, the proportion of the organic modifier is increased over time. frontiersin.orgresearchgate.netgoogle.com This is particularly useful for separating oxytocin from closely related impurities. A typical gradient might start with a low percentage of acetonitrile and gradually increase to a higher percentage. frontiersin.org
Detection: UV detection at a wavelength of 220 nm or 280 nm is commonly used for oxytocin. researchgate.netresearchgate.net Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for more sensitive and specific detection and quantification. mdpi.comfrontiersin.org
Table 2: Example HPLC Conditions for Oxytocin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) frontiersin.org | C8 (150 mm x 4.6 mm) researchgate.net | Phenyl bonded silica gel google.com |
| Mobile Phase A | Water with 0.1% Formic Acid frontiersin.org | 0.05 M Potassium Dihydrogen Orthophosphate buffer, pH 7.0 researchgate.net | Buffer Solution google.com |
| Mobile Phase B | Methanol:Acetonitrile with 0.1% Formic Acid frontiersin.org | Acetonitrile researchgate.net | Acetonitrile google.com |
| Elution | Gradient frontiersin.org | Isocratic (80:20, A:B) researchgate.net | Gradient google.com |
| Flow Rate | 0.4 mL/min frontiersin.org | 1.25 mL/min researchgate.net | 1.0 mL/min google.com |
| Detection | MS/MS frontiersin.org | UV at 220 nm researchgate.net | Not specified |
Reverse-Phase HPLC (RP-HPLC) Systems
RP-HPLC systems for oxytocin purification commonly utilize C18 columns. nih.gov These columns consist of silica particles that have been chemically modified with octadecylsilyl groups, creating a non-polar surface. eurogentec.com The choice of a C18 column is often preferred for its strong retention of non-polar compounds, allowing for effective separation of oxytocin from more polar impurities. eurogentec.com The efficiency of the separation is influenced by factors such as column length, particle size, and pore size of the stationary phase material. thermofisher.com For peptides and proteins, larger pore sizes (e.g., 300Å) can lead to better resolution compared to smaller pore sizes. thermofisher.com
Gradient Elution Programming (e.g., Acetonitrile/Trifluoroacetic Acid)
Gradient elution is a crucial aspect of RP-HPLC for purifying oxytocin free acid. masontechnology.ie This technique involves changing the composition of the mobile phase over time, typically by increasing the concentration of an organic solvent, known as the organic modifier. thermofisher.com Acetonitrile is the most common organic modifier used in peptide separations due to its favorable properties. thermofisher.com
Trifluoroacetic acid (TFA) is a frequently used additive in the mobile phase for peptide purification. biotage.comresearchgate.net It serves as an ion-pairing agent, associating with positively charged groups on the peptide, which enhances its retention on the non-polar stationary phase. thermofisher.com A typical mobile phase system consists of two solvents: Solvent A, which is an aqueous solution of 0.1% TFA, and Solvent B, which is acetonitrile with 0.1% TFA. nih.govresearchgate.net
| Parameter | Typical Condition | Source |
| Column | C18 Bondapak | nih.gov |
| Mobile Phase A | 0.1% TFA in Water | nih.govresearchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% TFA | nih.govresearchgate.net |
| Gradient | Linear, e.g., 20-50% Acetonitrile | nih.gov |
| Flow Rate | 1 ml/min | nih.gov |
| Detection | UV at 220nm | google.com |
Flash Chromatography for Preparative Purification
Flash chromatography presents a viable alternative to RP-HPLC for the preparative purification of peptides, offering the advantage of significantly higher loading capacity and faster purification times. italianpeptidesociety.itchromatographyonline.com This technique typically employs larger stationary phase particles (around 20 µm) compared to analytical HPLC (5–10 µm), which allows for the processing of larger sample quantities. italianpeptidesociety.it However, this increase in particle size can lead to a decrease in peak resolution. italianpeptidesociety.it
pH Modulation for Resolution of Oxidized and Reduced Forms
A key challenge in oxytocin purification is the separation of the desired cyclic (oxidized) form from the linear (reduced) form. italianpeptidesociety.it While analytical HPLC under standard acidic conditions (using TFA) might show baseline separation of these two forms, this resolution is often lost in flash chromatography due to the larger particle size of the stationary phase. italianpeptidesociety.itbiotage.com
To overcome this, modulating the pH of the mobile phase has proven to be an effective strategy. biotage.combiotage.com The isoelectric point (pI) of oxidized oxytocin is approximately 10.21, while that of the reduced form is around 8.31. biotage.com This difference is due to the ionizable thiol groups of the cysteine residues in the linear form. italianpeptidesociety.it By increasing the mobile phase pH to a basic level, for instance to pH 10 using 0.1% ammonium hydroxide, the thiol groups in the reduced form become deprotonated. italianpeptidesociety.itbiotage.com This change in charge state significantly alters the chromatographic behavior of the linear peptide, allowing for a much-improved separation from the cyclic form. italianpeptidesociety.it Under basic conditions, the two forms can be separated by a significant margin, enabling the effective purification of the desired oxidized oxytocin. italianpeptidesociety.it
| Condition | Outcome | Source |
| Acidic Mobile Phase (pH 2, 0.1% TFA) | Unresolvable mixture of oxidized and reduced oxytocin in flash chromatography. | biotage.com |
| Basic Mobile Phase (pH 10, 0.1% Ammonium Hydroxide) | Readily purifiable separation of oxidized and reduced oxytocin in flash chromatography. | biotage.com |
Centrifugation and Lyophilization Protocols
Following chromatographic purification, the collected fractions containing the purified oxytocin free acid must be processed to obtain a stable, solid product. This typically involves centrifugation and lyophilization.
After elution from the chromatography column, blood or plasma samples containing oxytocin are often centrifuged at high speeds (e.g., 1600 x g or 17000 g) at 4°C to pellet any insoluble material. ibl-international.comnih.gov The resulting supernatant, which contains the purified peptide, is then carefully collected. ibl-international.comnih.gov
Lyophilization, or freeze-drying, is the standard method for removing the solvents (water and acetonitrile) from the purified fractions without damaging the peptide. The process involves freezing the solution and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. This is often done using a centrifugal concentrator under vacuum or by blowing nitrogen gas over the sample, preferably at cold temperatures. ibl-international.com The resulting product is a lyophilized powder, which is stable for long-term storage at -20°C or below. ibl-international.comlifetein.com.cn Before reconstitution for assays, it is recommended to briefly centrifuge the vial to ensure all the lyophilized material is at the bottom. lifetein.com.cnlifetein.com
Evaluation of Recovery Efficacy and Potential for Interference in Downstream Assays
The efficiency of the purification and isolation process is assessed by evaluating the recovery of oxytocin. However, studies have shown that the recovery of oxytocin from extraction processes can be highly variable. nih.gov For instance, solid-phase extraction (SPE) using C18 columns, a common sample preparation step, has demonstrated recovery efficiencies as low as 18.9% under certain conditions with 0.1% TFA. nih.gov The concentration of TFA and the percentage of acetonitrile in the elution buffer significantly impact recovery rates. nih.gov
Advanced Analytical Characterization of Oxytocin Free Acid Tfa
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For peptide analysis, such as Oxytocin (B344502), MS provides high sensitivity and mass specificity, allowing for quantification based on the molecule's defined mass and fragmentation pattern. This specificity helps to exclude metabolites or other interfering substances that might be detected by less specific methods like immunoassays. nih.govfrontiersin.org Techniques such as triple quadrupole or orbitrap mass spectrometers are commonly employed for the quantification of Oxytocin. frontiersin.orgresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like peptides, including Oxytocin. In ESI-MS, a liquid containing the analyte is dispersed by electrospray into a fine aerosol. As the solvent evaporates from the charged droplets, ions of the analyte are generated, which can then be analyzed by the mass spectrometer.
The efficiency of the ESI process for Oxytocin can be influenced by several factors. For instance, the hydrophobicity of the analyte plays a role; more hydrophobic molecules tend to reside on the surface of the ESI droplets, leading to more efficient ionization. nih.gov Strategies to improve the ionization efficiency and, consequently, the sensitivity of Oxytocin detection include chemical derivatization to add charged or hydrophobic moieties to the peptide. researchgate.net ESI is a foundational component of the more advanced LC-MS/MS systems used for quantification. researchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of Oxytocin in various biological and food matrices, including plasma, serum, urine, milk, and vegetables. nih.govfrontiersin.orgfrontiersin.org This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net The chromatographic step, typically using a reversed-phase C18 column, separates Oxytocin from other components in the sample matrix before it enters the mass spectrometer. frontiersin.orgfrontiersin.org
Developing a robust LC-MS/MS method for trace analysis of Oxytocin involves several critical steps, particularly sample preparation, to minimize matrix effects and ensure accurate quantification. nih.govfrontiersin.org
Sample Preparation : Due to the complexity of biological samples and the low concentration of endogenous Oxytocin, an extraction step is essential. frontiersin.orgresearchgate.net Solid-phase extraction (SPE) is a widely used technique to extract, clean up, and concentrate Oxytocin from the sample matrix prior to LC-MS/MS analysis. researchgate.netnih.gov Common SPE cartridges include Oasis HLB (Hydrophilic-Lipophilic-Balanced). nih.govfrontiersin.orgnih.gov Other sample preparation methods involve protein precipitation using acidified methanol (B129727) or acetonitrile (B52724). frontiersin.orgshimadzu.nl
Chromatography : Chromatographic separation is typically performed on a reversed-phase C18 column with a gradient elution. frontiersin.orgmac-mod.com The mobile phase often consists of water and an organic solvent like acetonitrile or methanol, with an additive such as formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency. nih.govmac-mod.com
Method Validation : Validation is performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the Clinical Laboratory Standards Institute (CLSI), to ensure the method's reliability. researchgate.netnih.govmac-mod.com Key validation parameters include linearity, accuracy, precision, selectivity, and stability. mac-mod.com
The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. Achieving a low LLOQ is crucial for measuring endogenous Oxytocin levels, which are typically in the picomolar (pM) or low nanogram per liter (ng/L) range. frontiersin.orgresearchgate.netnih.gov Various studies have reported different LLOQs depending on the sample matrix, instrumentation, and sample preparation protocol. For example, an LLOQ of 1 ng/L was achieved in plasma using a highly sensitive LC-MS/MS method. nih.gov Another study determined the LLOQ for unmodified Oxytocin to be 200 pM in water. nih.govfrontiersin.org Method optimization, including derivatization, has been shown to significantly improve the LLOQ, lowering it to 5 pM in water and 2 nM in human serum. researchgate.net
| Analyte | Matrix | LLOQ | Reference |
|---|---|---|---|
| Oxytocin | Plasma | 1 ng/L | nih.gov |
| Oxytocin | Water | 200 pM | nih.govfrontiersin.org |
| Oxytocin (modified) | Water | 5 pM | researchgate.net |
| Oxytocin (modified) | Human Serum | 2 nM | researchgate.net |
| Oxytocin | Urine | 3 pg/mL | mac-mod.com |
| Oxytocin | Spiked Serum | 2.5 pg/mL | researchgate.net |
| Oxytocin | Spiked Urine | 1-5 pg/mL | researchgate.net |
The reliability of a quantitative method is defined by its precision and accuracy. Precision measures the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of a measured value to the true value and is often expressed as a percentage of the nominal concentration or percent recovery. For bioanalytical methods, regulatory guidelines generally require precision to be within ±15% (±20% at the LLOQ) and accuracy to be within 85-115% (80-120% at the LLOQ). nih.gov
Validated LC-MS/MS methods for Oxytocin have demonstrated excellent precision and accuracy. For instance, one method reported precision (CV) below 10% and accuracy ranging from 94% to 108% for concentrations between 1 ng/L and 75 ng/L in plasma. nih.gov Another study showed intra-day and inter-day precision for quality control samples ranging from 6.1% to 13.0%, with accuracy biases from -2.7% to 9.4%. mac-mod.com
| Matrix | Precision (%RSD or %CV) | Accuracy (%Bias or %Range) | Reference |
|---|---|---|---|
| Human Serum | 6.4–7.6% | -7.0–15.7% | nih.gov |
| Plasma | <10% | 94–108% | nih.gov |
| Food Matrices (Milk, Fruits, Vegetables) | <11% | Mean recoveries 70–115% | frontiersin.orgresearchgate.net |
| Urine (Intra-day) | 8.0–13.0% | -2.7–9.4% | mac-mod.com |
| Urine (Inter-day) | 6.1–10.9% | 1.1–5.3% | mac-mod.com |
Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) scan mode performed on a triple quadrupole mass spectrometer that provides exceptional specificity and selectivity for quantifying target analytes in complex mixtures. nih.govmdpi.comnih.gov
The MRM process involves two stages of mass filtering:
Q1 (First Quadrupole) : This is set to select a specific precursor ion, which for Oxytocin is its molecular ion ([M+H]+ or [M+2H]2+).
Q2 (Second Quadrupole) : The selected precursor ion is fragmented through collision-induced dissociation (CID).
Q3 (Third Quadrupole) : This is set to monitor for specific, characteristic fragment ions (product ions) of the precursor.
This process of selecting a specific precursor-to-product ion transition is highly selective, as it is unlikely that other molecules in the matrix will have the same precursor mass, product ion mass, and chromatographic retention time. nih.govmdpi.com For a given analyte, multiple transitions are typically monitored to ensure accurate identification and quantification. nih.gov The peak area of the MRM transition is directly proportional to the concentration of the analyte, allowing for precise quantification. nih.gov This targeted approach is a key reason why LC-MS/MS with MRM is considered a gold-standard analytical method for peptide quantification. nih.govfrontiersin.orgfrontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for obtaining detailed information about the molecular structure of peptides like oxytocin. core.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) signals to specific amino acid residues within the molecule, confirming its primary sequence and providing insights into its three-dimensional conformation in solution. nih.govresearchgate.net
The ¹H NMR spectrum of oxytocin provides signals for each proton in the molecule. Specific peptide amide (NH) resonances can be assigned to their respective amino acid residues. nih.govnih.gov Techniques such as underwater decoupling are used to assign these NH resonances by linking them to their corresponding alpha-carbon protons (CαH), even when the latter's signals are obscured by the solvent peak. nih.gov
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. The chemical shifts of the carbonyl carbons are particularly useful for confirming the peptide backbone, while the shifts of the alpha and side-chain carbons help to identify the individual amino acid residues. nih.govthieme-connect.de Changes in chemical shifts with varying pH can reveal information about the protonation state of functional groups, such as the N-terminal amino group, and suggest conformational changes in the 20-membered disulfide-bridged ring. nih.gov Complete NMR analysis, often conducted in a buffered solution like phosphate buffer, allows for the comprehensive assignment of both proton and carbon signals. nih.gov
| Amino Acid Residue | Position | Approximate ¹H Chemical Shift (ppm) - Amide NH | Approximate ¹³C Chemical Shift (ppm) - Carbonyl Cα |
|---|---|---|---|
| Cysteine | 1 | ~8.1 - 8.5 | ~171 - 173 |
| Tyrosine | 2 | ~7.9 - 8.3 | ~172 - 174 |
| Isoleucine | 3 | ~7.8 - 8.2 | ~172 - 174 |
| Glutamine | 4 | ~8.0 - 8.4 | ~173 - 175 |
| Asparagine | 5 | ~8.2 - 8.6 | ~172 - 174 |
| Cysteine | 6 | ~8.3 - 8.7 | ~171 - 173 |
| Proline | 7 | N/A | ~174 - 176 |
| Leucine (B10760876) | 8 | ~8.1 - 8.5 | ~174 - 176 |
| Glycine (B1666218) | 9 | ~8.2 - 8.6 | ~170 - 172 |
Note: The chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.
Amino Acid Analysis for Quantitative Determination
Amino Acid Analysis (AAA) is a fundamental method for accurately determining the total protein or peptide content in a sample. biosyn.com For oxytocin, this process involves hydrolyzing the peptide bonds, typically using strong acid (e.g., 6 M HCl) at high temperatures, to break the molecule down into its individual amino acid constituents. nih.govusp.org The resulting free amino acids are then separated, detected, and quantified. usp.org The molar amounts of the stable amino acids are measured, and from the known amino acid sequence of oxytocin, the total peptide quantity can be accurately calculated. researchgate.net
A significant challenge in amino acid analysis is that most amino acids lack a strong chromophore, making them difficult to detect with high sensitivity using standard UV-Vis detectors. To overcome this, derivatization techniques are widely employed. fujifilm.com
Derivatization Approaches: Derivatization involves reacting the amino acids with a reagent to form derivatives that are easily detectable. fujifilm.com This can be done either before (pre-column) or after (post-column) chromatographic separation. fujifilm.com
Pre-column Derivatization: Amino acids are derivatized before being injected into the HPLC system. biosyn.com This approach offers high sensitivity. Common reagents include Phenyl isothiocyanate (PITC), o-phthalaldehyde (OPA), 9-fluorenylmethyl-chloroformate (Fmoc-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). biosyn.comcreative-proteomics.comgoogle.com The resulting derivatives are then separated, typically by reversed-phase HPLC, and detected by UV or fluorescence. biosyn.com
Post-column Derivatization: The amino acids are first separated by chromatography (often ion-exchange) and then mixed with a derivatizing reagent before entering the detector. fujifilm.com The ninhydrin-based system is a classic and widely used post-column method. biosyn.comfujifilm.com This approach is known for its excellent reproducibility and quantitation. fujifilm.com
| Method | Reagent | Approach | Detection | Advantages |
|---|---|---|---|---|
| PTC | Phenyl isothiocyanate (PITC) | Pre-column | UV (~270 nm) | Reacts with primary and secondary amines. biosyn.com |
| OPA | o-phthalaldehyde | Pre-column | Fluorescence | High sensitivity, fast reaction. biosyn.com |
| Fmoc | 9-fluorenylmethyl-chloroformate (Fmoc-Cl) | Pre-column | UV/Fluorescence | Stable derivatives, high sensitivity. biosyn.comcreative-proteomics.com |
| AQC | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | Pre-column | Fluorescence/UV | Stable derivatives, rapid reaction. creative-proteomics.com |
| Ninhydrin | Ninhydrin | Post-column | Visible (~570 nm) | High reproducibility, well-established. biosyn.comfujifilm.com |
Underivatized Approaches: Advances in analytical technology have enabled the analysis of amino acids without derivatization, which simplifies sample preparation. acs.org These methods often rely on mass spectrometry for detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying underivatized amino acids. nih.govspringernature.com It overcomes the lack of a chromophore by directly detecting the mass of the amino acid molecules. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective chromatographic technique for separating small, polar compounds like underivatized amino acids using MS-compatible mobile phases. nih.govnih.gov
Ultraviolet (UV) Spectroscopy for Detection and Purity Assessment
Ultraviolet (UV) spectroscopy is a straightforward and widely used technique for the detection and quantification of peptides containing aromatic amino acids. In oxytocin, the phenolic side chain of the Tyrosine residue at position 2 is the primary chromophore responsible for its characteristic UV absorbance. nih.gov
A UV absorption spectrum of an oxytocin solution is typically recorded from around 240 to 340 nm. nih.gov The maximum absorbance (λmax) for oxytocin occurs at approximately 275-280 nm, which is characteristic of the tyrosine residue. This property is fundamental for several applications:
Concentration Determination: The concentration of an oxytocin solution can be determined using the Beer-Lambert law, provided the molar extinction coefficient is known. The extinction coefficient at 280 nm for oxytocin is established, allowing for rapid quantification. nih.gov
HPLC Detection: UV detectors are standard components of HPLC systems. For the analysis of oxytocin, detection is often set at a wavelength where the peptide bond absorbs (around 220 nm) to detect all peptide impurities, or at the λmax of tyrosine (~275 nm) for more specific detection. sielc.comptfarm.pl
Purity Assessment: An increase in optical density across the UV spectrum can indicate the presence of light-scattering aggregates, which may form during stress studies of oxytocin formulations. nih.gov
Chromatographic Purity Assessment via Analytical HPLC
High-Performance Liquid Chromatography (HPLC) is the most widely recommended and utilized method for assessing the purity of oxytocin and quantifying related impurities. ptfarm.plresearchgate.net Reversed-phase HPLC (RP-HPLC) is the standard technique employed for this purpose. researchgate.net
A typical RP-HPLC method involves a C18 stationary phase column and a mobile phase gradient consisting of an aqueous component (often water with an acid modifier like trifluoroacetic acid or formic acid) and an organic component (typically acetonitrile). researchgate.netnih.gov The gradient elution allows for the effective separation of oxytocin from its structurally related impurities, which may include by-products from the synthesis process. daicelpharmastandards.com Detection is commonly performed using a UV detector set at approximately 220 nm. ptfarm.plresearchgate.net
Impurities in synthetic oxytocin can arise from various sources, including incomplete peptide chain synthesis, side reactions, or degradation. daicelpharmastandards.com These impurities can be closely related in structure to oxytocin, making a high-resolution separation technique like HPLC essential. Liquid chromatography coupled with high-resolution mass spectrometry (LC-hrMS) can be used for the definitive identification and quantification of these structurally related peptide impurities. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water researchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% TFA researchgate.net |
| Elution | Gradient researchgate.net |
| Flow Rate | ~0.4 mL/min researchgate.net |
| Detection | UV at 220 nm ptfarm.plresearchgate.net |
| Column Temperature | ~35°C researchgate.net |
| Impurity Name/Type | Description |
|---|---|
| Asp 5-Oxytocin | Aspartic acid substituted for Asparagine at position 5. daicelpharmastandards.com |
| Glu 4-Oxytocin | Glutamic acid substituted for Glutamine at position 4. daicelpharmastandards.comveeprho.com |
| Anti-parallel/Parallel Dimers | Intermolecular disulfide bond formation between two oxytocin molecules. daicelpharmastandards.com |
| Incomplete Peptide Chains | Truncated versions of the oxytocin sequence. daicelpharmastandards.com |
| Oxytocic Acid | The C-terminal amide is replaced with a carboxylic acid. daicelpharmastandards.com |
Structure Activity Relationship Sar and Analogue Design Research
Design Principles for Cyclic Peptide Libraries
The generation of cyclic peptide libraries is a powerful strategy for exploring the SAR of oxytocin (B344502) and discovering novel analogues with desired activities. researchgate.net These libraries are collections of systematically varied oxytocin-related peptides, which can be screened for their ability to bind to and activate or inhibit the OTR.
One effective method for creating these libraries is through peptide array synthesis. acs.org This technique allows for the parallel synthesis of a large number of different peptide sequences on a solid support, such as a cellulose membrane. nih.gov By systematically substituting amino acids at different positions within the oxytocin sequence, researchers can generate a diverse library of variants. acs.org For instance, natural amino acids can be categorized into groups based on their physicochemical properties (e.g., size, hydrophobicity, charge), and a representative from each group can be used for substitution at each position of the oxytocin molecule. nih.gov
After synthesis, the linear peptides are cleaved from the support and cyclized, typically by forming a disulfide bond between two cysteine residues, mimicking the native structure of oxytocin. acs.orgauctoresonline.org A critical aspect of this process is to control the cyclization conditions to favor intramolecular disulfide bond formation over intermolecular dimerization, which can be achieved by adjusting the concentration of the peptide during the reaction. nih.gov The resulting library of free cyclic peptides can then be screened in high-throughput assays to evaluate their agonist or antagonist activity at the OTR. acs.org
Systematic Residue Substitution Studies for Modulating Activity
Systematic substitution of amino acid residues in the oxytocin sequence has been a cornerstone of SAR studies, providing valuable insights into the role of each residue in receptor interaction and activation.
Studies involving the substitution of natural amino acids have revealed that certain positions are highly sensitive to modification. For example, substitutions at positions 2, 3, 5, 7, and 9 often lead to a significant decrease in agonist activity, suggesting these residues are highly optimized for OTR activation. acs.org Specifically, substitution of the asparagine (Asn) residue at position 5 is known to diminish agonist activity. acs.org
Conversely, modifications at other positions can switch the activity profile from agonistic to antagonistic. For instance, substitutions at the tyrosine (Tyr) residue at position 2 with bulky, hydrophobic amino acids like isoleucine, leucine (B10760876), or tryptophan can result in potent antagonists. acs.org This suggests that the aromatic ring of the Tyr2 residue is crucial for antagonist activity. acs.org
The introduction of D-amino acids (the stereoisomers of the naturally occurring L-amino acids) at various positions has also been explored. In one study of an oxytocin antagonist, [Pmp¹,D-Trp²,Arg⁸]oxytocin, systematic replacement of L-amino acids with their D-isomers at positions 3 through 8 was performed. nih.gov While substitutions in the ring portion of the peptide (positions 3-5) generally resulted in weaker antagonists, the replacement of L-cysteine at position 6 with D-cysteine unexpectedly yielded an antagonist with more than three times the potency of the parent compound. nih.gov This highlights that the stereochemistry of specific residues can have a profound impact on the pharmacological activity of oxytocin analogues.
| Position | Original Residue | Substitution | Effect on Activity |
|---|---|---|---|
| 2 | Tyr | Ile, Leu, Trp | Increased antagonist activity acs.org |
| 3 | Ile | Various | Decreased agonist activity acs.org |
| 4 | Gln | Phe | Antagonist activity observed acs.org |
| 5 | Asn | Various | Decreased agonist activity acs.org |
| 6 | Cys (in an antagonist) | D-Cys | Increased antagonist potency nih.gov |
| 7 | Pro | Phe | Antagonist activity observed acs.org |
| 8 | Leu | Lys (with modifications) | Enhanced duration of action nih.gov |
| 9 | Gly | Various | Decreased agonist activity acs.org |
Conformational Analysis of Oxytocin Analogs (e.g., Beta-Turn Conformations)
The three-dimensional structure of oxytocin and its analogues is a key determinant of their biological activity. Conformational analysis has revealed that oxytocin is a flexible molecule that can adopt different conformations depending on its environment. tandfonline.com A prominent structural feature is the presence of beta-turns, which are regions where the peptide backbone reverses its direction.
In aqueous solution, oxytocin preferentially adopts a type I β-turn centered on the Ile³-Gln⁴ residues. tandfonline.com However, in other environments, such as in a crystal structure or in dimethyl sulfoxide (B87167) (DMSO) solution, it predominantly exhibits a type II β-turn stabilized by a hydrogen bond between the carbonyl group of Tyr² and the amide proton of Asn⁵. tandfonline.com Another proposed conformation involves a second β-turn in the C-terminal tail, encompassing the sequence -Cys-Pro-Leu-Gly-NH₂. nih.govnih.gov This conformation is stabilized by a hydrogen bond between the side chain of Asn⁵ and the amide proton of Leu⁸. nih.gov
The ability of oxytocin analogues to adopt a conformation similar to that of the native hormone is often correlated with their biological activity. For example, a series of analogues where the disulfide bridge was replaced with a triazole moiety were found to adopt a type I β-turn in water, similar to oxytocin, and many of these compounds retained biological activity. tandfonline.com The recent elucidation of the structure of the OTR bound to oxytocin has provided further insights, revealing that the receptor-bound conformation of oxytocin also contains a β-turn, although it is shifted to the Tyr²-Ile³ position. tandfonline.com
Investigation of Non-Peptidic Scaffolds and Bridging Moieties
A significant limitation of native oxytocin as a therapeutic agent is its poor pharmacokinetic profile, largely due to the instability of the disulfide bond. nih.govacs.org This has driven research into the development of analogues with more stable bridging moieties and even non-peptidic scaffolds.
One successful approach has been to replace the labile disulfide bond with a more robust lactam bridge (an amide bond). researchgate.netresearchgate.net This modification has been shown to significantly increase the stability of oxytocin analogues in serum. researchgate.net For example, the in vitro serum half-life of oxytocin was increased from approximately 1.4 minutes to over 25 minutes in a lactam-bridged analogue. researchgate.net Another alternative is the use of a thioether linkage to replace the disulfide bridge. nih.gov
Researchers have also explored replacing the disulfide bridge with a nih.govacs.orgresearchgate.net-triazol-1-yl moiety. tandfonline.com This modification provides a stable and more rigid linkage, and analogues containing this bridge have been shown to maintain a biologically relevant conformation. tandfonline.com
While much of the focus has been on peptide-based analogues, there is growing interest in the discovery of non-peptidic molecules that can modulate the OTR. nih.gov Natural products represent a promising source for such compounds, and their identification could lead to the development of novel therapeutics with improved drug-like properties, particularly for applications targeting the central nervous system. nih.gov
| Bridging Moiety | Advantage | Example Analogue |
|---|---|---|
| Lactam | Increased stability researchgate.netresearchgate.net | Lactam-cyclized oxytocin analogues nih.gov |
| Thioether | Increased stability nih.gov | ASK2131 nih.gov |
| nih.govacs.orgresearchgate.net-Triazol-1-yl | Increased stability and rigidity tandfonline.com | Triazole-bridged oxytocin analogues tandfonline.com |
Development of Analogues with Enhanced Receptor Selectivity
Oxytocin is closely related in structure to another neurohypophyseal hormone, vasopressin, and can exhibit cross-reactivity with vasopressin receptors (V1aR, V1bR, and V2R). nih.gov This lack of selectivity can lead to undesirable side effects. Consequently, a major goal in the design of oxytocin analogues is to improve their selectivity for the OTR.
Several strategies have been employed to achieve this. One approach is the modification of specific amino acid residues. For example, replacing the proline at position 7 with a glycine (B1666218) residue has been shown to enhance selectivity for the OTR. nih.gov Another strategy is glycosylation, the attachment of a sugar moiety to the peptide. nih.gov Glycosylated oxytocin analogues have been developed that show exquisite selectivity for the OTR with no activity at the vasopressin receptors. nih.govresearchgate.net
The combination of different modifications can lead to analogues with highly desirable properties. For instance, an analogue was created with a thioether bridge for stability, a substitution at position 7 for selectivity, and the addition of a polyethylene glycol spacer and a palmitoyl group at position 8 to prolong its duration of action. nih.gov Such multi-faceted design approaches are paving the way for the development of highly selective and potent oxytocin analogues for a range of therapeutic applications.
Receptor Pharmacology and Binding Studies in Vitro Research Models
Oxytocin (B344502) Receptor (OXTR) Ligand Binding Kinetics
Oxytocin free acid, also known as 9-Deamidooxytocin, is an analog of oxytocin where the C-terminal glycinamide (B1583983) residue is substituted with a glycine (B1666218) residue. medchemexpress.commedchemexpress.com While specific kinetic studies for oxytocin free acid are not extensively detailed in publicly available literature, the binding kinetics of its parent compound, oxytocin, provide a crucial benchmark.
The oxytocin receptor (OXTR) is a G protein-coupled receptor (GPCR) that binds its endogenous ligand, oxytocin, with high affinity. frontiersin.orgwikipedia.org Meta-analyses of various studies have determined that the binding affinity (expressed as the dissociation constant, Kd) of oxytocin for its receptor generally falls within the range of 1 to 10 nM. frontiersin.org A comprehensive meta-analysis pinpointed the Kd values for OXT-OXTR binding to be between 0.52 and 9.32 nM, with a calculated mean of 1.48 ± 0.36 nM across different species and experimental methods. biorxiv.org
Detailed kinetic parameters for oxytocin binding to the human oxytocin receptor expressed in myometrial cells have been determined as follows:
| Parameter | Value | Cell Type |
| Kd (dissociation constant) | 1.6 nM | Human Myometrial Cells |
| kon (association rate) | 6.8 x 105 M-1min-1 | Human Myometrial Cells |
| koff (dissociation rate) | 0.0011 min-1 | Human Myometrial Cells |
| Data derived from a meta-analysis of OXT-OXTR binding studies. biorxiv.org |
These values indicate a rapid association of oxytocin with its receptor and a very slow dissociation, characteristic of a high-affinity interaction that leads to sustained receptor activation. It is anticipated that oxytocin free acid, as an active analog, engages the receptor in a similar high-affinity manner to elicit its effects.
Agonist and Antagonist Activity Profiling of Oxytocin Variants
Oxytocin free acid is classified as an agonist for the oxytocin receptor. medchemexpress.com This means it binds to and activates the receptor, mimicking the action of endogenous oxytocin. The modification at the 9th position, replacing glycinamide with glycine, does not abolish its ability to activate the receptor.
The pharmacological activity of oxytocin analogs is highly dependent on their specific amino acid sequence. Minor substitutions can dramatically alter whether a compound acts as an agonist or an antagonist. Research into various oxytocin variants has demonstrated that substitutions at key positions can convert the peptide from an agonist into a competitive antagonist that blocks the receptor. acs.org For example, replacing the tyrosine at position 2 with tryptophan (Y2W) or introducing phenylalanine at positions 4, 5, or 7 can result in variants with significant antagonistic (inhibitory) activity. acs.orggenscript.comresearchgate.net The Y2W variant, for instance, showed a dissociation constant (Kd) of 44 nM, demonstrating potent inhibitory effects comparable to the known antagonist atosiban (B549348) (Kd of 21 nM). acs.orgresearchgate.net
| Variant (Substitution) | Position | Observed Activity | Key Finding |
|---|---|---|---|
| Oxytocin Free Acid | 9 (Glycinamide -> Glycine) | Agonist | Acts as an agonist at the OXTR. medchemexpress.commedchemexpress.com |
| Y2W | 2 (Tyrosine -> Tryptophan) | Antagonist | High inhibitory effect with a Kd of 44 nM. acs.orgresearchgate.net |
| Y2L | 2 (Tyrosine -> Leucine) | Antagonist | Exhibited high antagonistic activity. acs.orggenscript.com |
| Q4F | 4 (Glutamine -> Phenylalanine) | Antagonist | Showed high antagonistic activity. acs.orggenscript.com |
| N5F | 5 (Asparagine -> Phenylalanine) | Antagonist | Showed high antagonistic activity. acs.orggenscript.com |
G Protein-Coupled Signaling Cascades Activated by Oxytocin Free Acid
As an agonist, oxytocin free acid is expected to trigger the same intracellular signaling cascades as oxytocin upon binding to the OXTR. The OXTR is known for its ability to couple to multiple G protein subtypes, leading to a diverse range of cellular responses. frontiersin.orgnih.gov
The primary signaling pathway activated by the OXTR is mediated by its coupling to G proteins of the Gαq/11 family. frontiersin.orgnih.govoup.comphysiology.org This activation of Gαq/11 stimulates the effector enzyme phospholipase C (PLC). frontiersin.orgauctoresonline.org However, the OXTR is not limited to this pathway and can also engage other G proteins, including Gαi/o and Gαs, depending on the cellular context. nih.govcreative-diagnostics.comnih.gov Coupling to Gαi can lead to the inhibition of adenylyl cyclase, while coupling to Gαs can stimulate it. nih.govcreative-diagnostics.com This promiscuous coupling allows for a complex and tissue-specific regulation of cellular function. For example, in cardiomyocytes, oxytocin signaling involves the Gi protein, whereas in the myometrium during labor, OTR activation can reprogram other receptors to switch their G protein coupling. nih.govmdpi.com
The downstream consequences of G protein activation involve second messengers and protein kinases. The canonical Gαq/11-PLC pathway leads to the production of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). auctoresonline.org DAG, in conjunction with calcium, is a potent activator of Protein Kinase C (PKC). karger.comphysiology.org
Activation of the Gαs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). nih.gov Thus, through its varied G protein coupling, the oxytocin receptor can modulate the activity of both PKC and PKA, which then phosphorylate a wide array of downstream targets to orchestrate a cellular response. nih.gov Studies have shown that oxytocin can indeed activate both PKA and PKC-sensitive signaling pathways. nih.gov
A hallmark of OXTR activation via the Gαq/11 pathway is the mobilization of intracellular calcium ([Ca²⁺]i). researchgate.net The IP₃ generated by PLC activity binds to IP₃ receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. creative-diagnostics.comkarger.comnih.govoup.com In addition to releasing internal stores, oxytocin signaling also promotes the influx of extracellular calcium through membrane channels. nih.govresearchgate.net This combined action results in a rapid and significant increase in cytosolic free calcium, which is a critical signal for numerous physiological processes, including muscle contraction and neurotransmitter release. nih.govnih.gov
Investigation of Cross-Reactivity with Related Peptidergic Receptors (e.g., Vasopressin Receptors)
Oxytocin shares a high degree of structural similarity with arginine vasopressin (AVP); the two nonapeptides differ by only two amino acids. wikipedia.orgoup.comresearchgate.net This structural homology results in significant pharmacological cross-reactivity between the two systems. researchgate.netnih.gov
Scientific Focus: The Chemical Compound “Oxytocin Free Acid (TFA)”
A comprehensive review of existing in vitro research reveals a significant gap in the scientific literature regarding the specific receptor pharmacology of Oxytocin free acid (TFA), also known as 9-Deamidooxytocin. Current research on receptor internalization and desensitization mechanisms focuses almost exclusively on the canonical form of oxytocin.
While extensive data exists for the oxytocin receptor's response to its primary ligand, oxytocin, specific studies detailing the interaction of Oxytocin free acid (TFA) with this receptor, particularly concerning its internalization and desensitization pathways, are not available in the public domain. Oxytocin free acid is an analog of oxytocin where the C-terminal glycinamide residue is substituted with a glycine residue. medchemexpress.com This structural alteration could potentially influence its binding affinity and subsequent cellular signaling cascades, including receptor regulation.
The trifluoroacetic acid (TFA) component is typically a remnant from the process of peptide synthesis and purification. novoprolabs.com While TFA can sometimes influence experimental outcomes, the primary distinction of "Oxytocin free acid" lies in its altered peptide sequence. medchemexpress.comnovoprolabs.com
The general mechanisms of oxytocin receptor (OTR) desensitization and internalization in response to standard oxytocin are well-documented. Upon agonist binding, the OTR, a G protein-coupled receptor (GPCR), undergoes a series of events to attenuate its signaling. oup.com This process is crucial for preventing overstimulation and for recycling receptors back to the cell surface. medchemexpress.com
Key steps in OTR desensitization and internalization for standard oxytocin include:
Phosphorylation: Agonist binding triggers the phosphorylation of the OTR by G protein-coupled receptor kinases (GRKs), such as GRK2. novoprolabs.comnih.gov
β-Arrestin Recruitment: Phosphorylation of the receptor creates a binding site for β-arrestin proteins. novoprolabs.comnih.gov The binding of β-arrestin sterically hinders further G protein coupling, thus desensitizing the primary signaling pathway. nih.gov
Internalization via Clathrin-Coated Pits: β-arrestin also acts as an adaptor protein, linking the receptor to the endocytic machinery, primarily through the clathrin-mediated pathway. oup.comnih.gov This involves the recruitment of clathrin and other proteins like Eps15 and dynamin, which facilitate the formation and pinching-off of clathrin-coated vesicles containing the receptor. novoprolabs.comoup.comnih.gov
Receptor Trafficking: Once internalized, the OTR can be recycled back to the plasma membrane for resensitization or targeted for degradation. nih.gov
Studies using in vitro models, such as Human Embryonic Kidney 293 (HEK-293) cells expressing the OTR, have been instrumental in elucidating these pathways for standard oxytocin. novoprolabs.comnih.gov For instance, research has shown that the half-life for oxytocin-induced desensitization can be around 4.2 hours in cultured human myocytes. nih.govresearchgate.netnih.gov Furthermore, experiments with dominant-negative mutants of key proteins like dynamin and β-arrestin have confirmed their essential roles in OTR internalization and desensitization. novoprolabs.comoup.comnih.gov
However, it is critical to reiterate that these detailed findings pertain to the standard oxytocin peptide. Without specific research on Oxytocin free acid (TFA), it is not scientifically accurate to extrapolate these mechanisms to this distinct analog. The substitution at the C-terminus could alter the binding kinetics, the conformation of the receptor-ligand complex, and subsequent interactions with GRKs and β-arrestins, leading to a different profile of receptor internalization and desensitization.
Mechanisms of Action in Animal Models Preclinical Research
Central Nervous System (CNS) Circuitry Modulation
Oxytocin (B344502), a nonapeptide synthesized in the hypothalamus, acts as a critical neuromodulator within the brain. researchgate.netfrontiersin.org Its influence on CNS circuitry is complex, involving direct action on specific neuronal populations and modulation of neurotransmitter systems. Preclinical animal models have been instrumental in dissecting these mechanisms. frontiersin.orghaifa.ac.il
Neuroanatomical studies have mapped the extensive network of oxytocinergic projections throughout the animal brain. Oxytocin-producing neurons are primarily located in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus. researchgate.netfrontiersin.org From these nuclei, axons project to numerous brain regions critical for regulating behavior and physiology.
Key projection targets relevant to oxytocin's neuromodulatory functions include:
Limbic System: Dense projections are found in the amygdala, hippocampus, and nucleus accumbens, areas integral to emotion, social memory, and reward processing. frontiersin.orgoup.comnih.gov
Brainstem: Oxytocinergic neurons innervate brainstem nuclei such as the nucleus tractus solitarius (NTS), which is involved in autonomic regulation. oup.comfrontiersin.org
Cerebral Cortex: Projections to cortical areas provide a basis for oxytocin's influence on higher-order cognitive processes and social cognition. researchgate.netfrontiersin.org
These pathways allow centrally released oxytocin to coordinate complex behaviors by acting simultaneously on multiple neural circuits. nih.gov
Electrophysiological studies in animal models have provided direct evidence of oxytocin's ability to alter neuronal function at the cellular level. These studies, often conducted in brain slices or in vivo, reveal that oxytocin can modulate neuronal excitability, synaptic transmission, and plasticity. frontiersin.orgnih.gov
Key findings from electrophysiological research include:
Modulation of Synaptic Plasticity: Oxytocin has been shown to enhance long-term potentiation (LTP) in the hippocampus, a cellular mechanism underlying learning and memory. frontiersin.orgnih.gov It can also reverse deficits in LTP in animal models of neurodevelopmental disorders. nih.govelifesciences.org In the medial prefrontal cortex, oxytocin can mediate glutamatergic plasticity. plos.org
Excitation of Specific Interneurons: In some brain regions, oxytocin selectively excites certain types of neurons. For example, it can excite melanin-concentrating hormone (MCH) neurons in the lateral hypothalamus and specific GABA-producing interneurons, thereby modulating wider circuit activity. auctoresonline.orggethealthspan.com
Regulation of Ion Channels: The peptide can affect various ion channels, leading to changes in membrane excitability. frontiersin.org In the amygdala, oxytocin modulates the excitability of neurons, which may underlie its effects on fear and anxiety-related behaviors. plos.org
Table 1: Summary of Electrophysiological Effects of Oxytocin in Animal Models
| Brain Region | Technique | Key Finding | Reference |
|---|---|---|---|
| Hippocampus | Whole-cell patch clamp | Enhances long-term potentiation (LTP) and long-term depression (LTD). | frontiersin.orgnih.gov |
| Medial Prefrontal Cortex | Electrophysiological recording | Mediates glutamatergic plasticity. | plos.org |
| Amygdala | Electrophysiological recording | Modulates the excitability of neurons by affecting excitatory synaptic inputs. | plos.org |
In vivo microdialysis allows for the sampling and measurement of neurotransmitters in specific brain areas of conscious, freely moving animals, providing a dynamic view of neurochemical changes. ane.pl This technique has been used to demonstrate that oxytocin release within brain structures like the PVN and amygdala is associated with specific behaviors, such as maternal aggression. tandfonline.com
Furthermore, microdialysis studies have revealed that oxytocin can modulate the release of other key neurotransmitter systems. By infusing an oxytocin receptor antagonist directly into a target brain region (a technique called reverse dialysis), researchers can assess the peptide's local influence. tandfonline.comphysiology.org
Key findings include:
Modulation of Amino Acid Neurotransmitters: In the central amygdala and PVN of lactating rats, local oxytocin activity was found to regulate the release of amino acids such as glutamate, aspartate, and γ-aminobutyric acid (GABA). tandfonline.com
Regulation of Neuropeptide Release: Within the SON and PVN, oxytocin exerts a receptor-mediated inhibitory tone on the release of vasopressin under both basal and stress conditions. physiology.org
Stimulus-Evoked Release: The concentration of extracellular oxytocin within the SON has been shown to increase significantly during physiological events like lactation. nih.gov
Functional magnetic resonance imaging (fMRI) in animal models, complemented by findings in human studies, helps to identify the large-scale neural networks affected by oxytocin. This technique measures changes in blood flow to infer brain activity.
Studies have shown that oxytocin administration leads to significant changes in the activity of specific brain circuits. A primary finding is the potent modulation of the amygdala. frontiersin.orgresearchgate.net Oxytocin has been shown to reduce amygdala activation in response to fearful stimuli. researchgate.net This effect is thought to be a key neural mechanism for its anxiolytic properties. nih.gov Additionally, fMRI studies reveal that oxytocin can alter the functional connectivity between the amygdala and brainstem regions that are involved in expressing fear responses. researchgate.net In some animal models, functional neuroimaging has been used to assess neural responses to social versus non-social stimuli, revealing how oxytocin may normalize circuit-level deficits. elifesciences.org
Peripheral Systemic Effects and Molecular Pathways
Beyond its role in the CNS, oxytocin released into the bloodstream exerts significant effects on peripheral tissues, particularly in the regulation of metabolism. oup.comfrontiersin.org Oxytocin receptors are expressed in various peripheral tissues, including adipocytes (fat cells), allowing for direct action on metabolic processes. oup.comjst.go.jp
Preclinical research in animal models, particularly rodents, has established that oxytocin plays a crucial role in managing energy balance and lipid metabolism. nih.govuliege.be Mice lacking either oxytocin or its receptor develop late-onset obesity even with normal food intake, pointing to a primary role in metabolic regulation. jst.go.jpuliege.be
Key metabolic effects of oxytocin include:
Lipid Metabolism: Chronic administration of oxytocin in diet-induced obese rats has been shown to increase lipolysis (the breakdown of fats) and fatty acid β-oxidation (the burning of fats for energy) in adipose tissue. uliege.beplos.org This is accompanied by a reduction in plasma triglyceride levels and an increase in glycerol (B35011), a byproduct of lipolysis. plos.org
Glucose Homeostasis: Oxytocin enhances glucose uptake in adipose tissue. nih.gov It has been shown to improve insulin (B600854) sensitivity and glucose tolerance in various mouse models, including those on high-fat diets. nih.gov
Fatty Acid Synthesis and Uptake: In isolated rat adipocytes, oxytocin stimulates fatty acid synthesis, though to a lesser extent than insulin. nih.gov It also increases the expression of lipoprotein lipase (B570770) (Lpl) mRNA, suggesting a role in enhancing the uptake of fatty acids from the bloodstream into fat cells. nih.gov
Gene Expression: Oxytocin influences the expression of genes involved in lipid metabolism. For example, it has been shown to increase the expression of stearoyl-coenzyme A desaturase 1. uliege.be Its metabolic effects on fat oxidation appear to be mediated, at least in part, by the transcription factor PPAR-alpha. plos.org
Table 2: Effects of Oxytocin on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Observation | Reference |
|---|---|---|---|
| Plasma Free Fatty Acids (FFA) | Dogs | Intravenous injection produced a significant decrease. | physiology.org |
| Plasma Glycerol | Diet-induced obese rats | Central infusion increased plasma glycerol concentrations. | plos.org |
| Plasma Triglycerides (TG) | Diet-induced obese rats | Central infusion reduced plasma triglyceride concentrations. | plos.org |
| Adipose Tissue Lipolysis | Diet-induced obese rats | Increased, as evidenced by increased glycerol release. | uliege.beplos.org |
| Fatty Acid β-oxidation | Diet-induced obese rats | Increased in adipose tissue. | uliege.beplos.org |
| Glucose Uptake | Murine adipocytes | Stimulates glucose uptake. | nih.gov |
| Adipocyte Gene Expression | Lean rats | Upregulated mRNA for Fabp4, Lep, Pparg, and Glut4. | nih.gov |
Anti-Inflammatory Effects (e.g., NF-κB Pathway Modulation)
Preclinical research in animal models has demonstrated that oxytocin possesses significant anti-inflammatory properties, primarily through the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov The ligation of oxytocin to its receptor can inhibit NF-κB signaling, which in turn leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
In rodent models of sepsis, oxytocin has been shown to counteract the effects of bacterial endotoxins by impeding the rise in cortisol, TNF-α, and IL-6. nih.gov Studies on macrophages indicate that oxytocin may prevent their transformation into pro-inflammatory cells. nih.gov This is potentially achieved by increasing the expression of beta-arrestin 2, which modulates G protein-coupled receptors, and by upregulating peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a transcription factor known for dampening inflammatory responses in macrophages. nih.gov
Further evidence of oxytocin's anti-inflammatory role comes from studies on acute lung injury in animal models. In rats with sepsis-induced acute lung injury, treatment with oxytocin attenuated lung edema, reduced tissue damage, and decreased the infiltration of leukocytes. nih.gov This protective effect was associated with a reduction in the expression of NF-κB and pro-inflammatory cytokines in the lungs. nih.govtandfonline.com Similarly, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, oxytocin treatment was found to be protective. tandfonline.com
Interestingly, while many studies point to an inhibitory effect on NF-κB, some research in human gestational tissues suggests a different role, where oxytocin can activate NF-κB-mediated inflammatory pathways, leading to the upregulation of inflammatory genes like IL-8, CCL5, IL-6, and COX-2. nih.gov This highlights the context-dependent nature of oxytocin's effects. However, in the context of systemic inflammation models in animals, the predominant finding is an anti-inflammatory action via NF-κB inhibition. nih.gov
Table 1: Summary of Oxytocin's Anti-inflammatory Effects in Animal Models
| Model System | Key Findings | Associated Pathway | Reference |
|---|---|---|---|
| Rodent model of sepsis | Impeded endotoxin-induced increases in cortisol, TNF-α, and IL-6. | Inhibition of NF-κB signaling | nih.gov |
| LPS-stimulated macrophages | Inhibited release of TNF-alpha and other pro-inflammatory cytokines. Stimulated phosphorylation of STAT6. Upregulated PPAR-gamma. | NF-κB signaling, STAT6 activation, PPAR-gamma expression | nih.gov |
| Rat model of sepsis-induced acute lung injury | Attenuated lung edema and tissue damage. Decreased leukocyte infiltration and expression of NF-κB and pro-inflammatory cytokines. | Downregulation of NF-κB pathway | nih.govtandfonline.com |
| Mouse model of LPS-induced acute lung injury | Exerted protective effects against lung injury. | Anti-inflammatory mechanisms | tandfonline.com |
Role in Vascular Tone Regulation and Synthesis in Vasculature
Research has established that an intrinsic oxytocin system exists within the vasculature of several mammalian species, including rats, dogs, and sheep. pnas.orgnih.gov Both oxytocin and its receptors (OTR) are synthesized directly in vascular tissues, suggesting a local role in cardiovascular regulation. pnas.orgnih.govencyclopedia.pub
Studies using reverse-transcribed PCR have confirmed the synthesis of oxytocin in the aorta and vena cava of rats. pnas.orgnih.gov Furthermore, OTR mRNA has been identified in the vena cava, pulmonary vein, and pulmonary artery, with lower levels detected in the aorta, indicating a vessel-specific distribution of its receptors. pnas.orgnih.gov The presence of this intrinsic system suggests its involvement in the regulation of vascular tone, as well as processes like vascular remodeling. pnas.orgnih.gov
The effect of oxytocin on vascular tone appears to be complex and context-dependent. In some vascular beds, such as the lungs and the brain, oxytocin can produce vasodilation that is dependent on nitric oxide (NO). nih.gov This vasodilatory effect can occur via stimulation of V1a vasopressin receptors, leading to calcium-dependent endothelial NO release, particularly when vascular tone is already increased. nih.gov
Conversely, in other contexts, particularly at high concentrations, oxytocin can elicit vasoconstriction, an effect also mediated by V1a receptors. encyclopedia.pubnih.gov However, under normal physiological conditions, oxytocin does not appear to be a major regulator of blood pressure. nih.gov Its primary cardiovascular role may be more closely linked to regulating blood volume and natriuresis, partly through the release of atrial natriuretic peptide (ANP) from the heart. pnas.org
Estrogen has been shown to regulate this vascular oxytocin system. In immature female rats, treatment with diethylstilbestrol (B1670540) significantly increased oxytocin levels in the vena cava and augmented OTR mRNA in both the aorta and vena cava, implying hormonal control over this local system. pnas.orgnih.gov
Neurotrophic Factor Expression Modulation (e.g., BDNF)
Oxytocin has been shown to modulate the expression of neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF), highlighting a potential role in brain plasticity, development, and neuronal protection. nih.gov Animal studies were among the first to demonstrate that oxytocin can increase the gene expression and levels of BDNF in the rat hippocampus. nih.gov
This interaction is crucial for various physiological processes. For instance, BDNF and its receptor, Tropomyosin receptor kinase B (TrkB), are highly expressed in the paraventricular nucleus of the hypothalamus, a key site for oxytocin-releasing neurons. elifesciences.org Research indicates that BDNF-TrkB signaling directly influences the function of these neurons. elifesciences.orgfrontiersin.org Conditional deletion of TrkB receptors specifically in oxytocin-expressing neurons leads to altered gene expression and impairments in maternal care behaviors in mice, demonstrating the critical nature of this interaction. frontiersin.org
The synergy between oxytocin and BDNF supports neuroprotection and neural plasticity. mednexus.org In animal models of stroke, the protective effects of oxytocin against neuronal damage have been linked to its ability to enhance BDNF expression. nih.gov Furthermore, oxytocin can enhance hippocampal spike transmission and regulate synaptic plasticity, effects that are often dependent on BDNF signaling. frontiersin.org The expression patterns of oxytocin receptors and BDNF overlap in brain regions critical for learning and memory, such as the hippocampus and cortex, particularly during periods of developmental plasticity. frontiersin.org
Table 2: Oxytocin's Modulation of BDNF in Animal Models
| Model/System | Research Finding | Implication | Reference |
|---|---|---|---|
| Rat Hippocampus | Intracerebroventricular oxytocin administration increased BDNF gene expression and protein levels. | Regulatory role of oxytocin on brain plasticity. | nih.gov |
| Mouse Hypothalamus (PVN) | BDNF and its receptor TrkB are highly expressed in oxytocin neurons. | BDNF may directly modulate oxytocin neuron function and related social behaviors. | elifesciences.org |
| Mouse Model (Conditional TrkB Deletion) | Deletion of TrkB receptors in oxytocin neurons impaired maternal care. | BDNF-TrkB signaling is essential for the proper function of the oxytocinergic system in social behaviors. | frontiersin.org |
| Rat Model of Stroke | Protective role of oxytocin against neuronal damage is associated with enhanced BDNF expression. | Neuroprotective mechanism of oxytocin involves BDNF. | nih.gov |
Gene Expression Analysis (e.g., RNA Sequencing, qPCR for DEGs)
Gene expression analysis techniques, such as RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR), have been instrumental in elucidating the molecular effects of oxytocin and the regulation of its own gene (Oxt). These methods allow for the identification of differentially expressed genes (DEGs) and the characterization of transcriptional changes in response to various stimuli.
RNA-seq analysis of the rat supraoptic nucleus (SON), a primary site of oxytocin synthesis, has shown that Oxt and arginine vasopressin (Avp) transcripts are the most abundantly expressed genes, highlighting the specialized function of this brain region. nih.gov Such studies have also revealed global changes in gene expression in response to physiological challenges like chronic salt loading, which is known to stimulate oxytocin neurons. nih.gov
In other studies, RNA-seq has been used to investigate how external factors, such as diet, affect the oxytocinergic system. For example, research in male mice demonstrated that diets high in soybean oil led to a significant dysregulation of over 100 hypothalamic genes. oup.com Notably, Oxt was the only gene with metabolic, inflammatory, and neurological relevance that was found to be upregulated by the soybean oil diets. This increase in hypothalamic Oxt messenger RNA was correlated with increased plasma oxytocin levels and glucose intolerance. oup.com
Furthermore, qPCR has been used to validate and quantify the expression of specific genes identified through broader screening methods. For instance, in studies of maternal separation in rats, qPCR confirmed RNA-seq findings that early life stress alters Oxt expression in the medial prefrontal cortex. researchgate.net These analyses provide a quantitative measure of how experiences can shape the expression of the oxytocin gene, which in turn influences behavior. Researchers also use qPCR to measure the low-abundance heteronuclear RNAs (hnRNAs) of the oxytocin gene, providing insights into the dynamics of its transcription and splicing patterns. nih.gov
Post-Receptor Signaling Pathways beyond G Proteins
While the oxytocin receptor (OTR) is a classic G protein-coupled receptor (GPCR), predominantly signaling through Gαq/11 proteins, a growing body of research shows that its downstream effects are also mediated by other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. frontiersin.org
Mitogen-Activated Protein Kinase (MEK1/2) Pathways
The MEK1/2 (also known as MAP2K1/2) pathway is a critical intermediary in the signaling cascade that leads from the OTR to the activation of ERK1/2. Stimulation of the OTR can lead to the activation of MEK1/2. nih.gov In bovine endometrial epithelial cells, for example, the stimulation of prostaglandin (B15479496) F2α production by oxytocin was significantly reduced by inhibitors of MEK1/2. oup.com This indicates that the MEK1/2 pathway is a necessary component for this specific downstream effect of oxytocin. Similarly, in human myometrial and amnion cells, MEK1/2 inhibition suppressed oxytocin-induced expression of COX-2, an enzyme crucial for prostaglandin synthesis. nih.gov
Extracellular Signal-Related Kinase 1/2 (ERK1/2) Pathways
The Extracellular signal-related kinase 1/2 (ERK1/2) pathway is a well-documented downstream target of OTR activation. frontiersin.org Activation of ERK1/2 is involved in mediating cellular proliferation and differentiation. frontiersin.org In various cell types, including myometrial cells, oxytocin stimulation leads to the rapid phosphorylation and activation of ERK1/2. oup.comnih.gov
The mechanisms linking the OTR to ERK1/2 can be complex. In some systems, this activation involves transactivation of the epidermal growth factor receptor (EGFR). oup.comnih.gov This process involves the OTR activation leading to the release of soluble EGF-related peptides, which then act as ligands for the EGFR, subsequently activating the Ras-Raf-MEK-ERK cascade. oup.com Studies in ovine endometrium have shown that endometrial concentrations of phosphorylated ERK1/2 are significantly higher in oxytocin-treated ewes and that inhibiting ERK1/2 activity blocks oxytocin-stimulated prostaglandin synthesis. scispace.com These findings establish the ERK1/2 pathway as a key signaling route through which oxytocin exerts its physiological effects beyond the canonical G protein and phospholipase C pathway.
Table 3: Involvement of MEK1/2 and ERK1/2 in Oxytocin Signaling
| Pathway | Cell/Tissue Type | Key Finding | Reference |
|---|---|---|---|
| MEK1/2 | Bovine Endometrial Epithelial Cells | Inhibition of MEK1/2 significantly reduced oxytocin-induced PGF2α production. | oup.com |
| MEK1/2 | Human Myometrium and Amnion | MEK1/2 inhibition suppressed oxytocin-induced COX-2 expression. | nih.gov |
| ERK1/2 | Myometrial Cells | Oxytocin stimulation leads to rapid phosphorylation of ERK1/2. | oup.comnih.gov |
| ERK1/2 | Ovine Endometrium | Oxytocin treatment increased phosphorylated ERK1/2; inhibition of ERK1/2 blocked oxytocin-induced PGF2α synthesis. | scispace.com |
| ERK1/2 | Bovine Endometrial Epithelial Cells | Oxytocin-induced ERK1/2 phosphorylation is mediated through EGFR transactivation. | oup.com |
Behavioral and Physiological Studies in Non Human Subjects
Social Motivation and Approach Behavior
Oxytocin (B344502) is a neuropeptide recognized for its significant role in modulating a wide range of social behaviors across various mammalian species. nih.gov Studies in non-human primates have provided critical evidence of its function in promoting prosocial interactions and social motivation. In newborn rhesus macaques, for instance, administration of oxytocin has been shown to increase the frequency of positive social behaviors, such as facial gesturing towards a human caregiver. amazonaws.commiami.edu Furthermore, elevated salivary oxytocin levels in these infants correlated positively with the amount of time they spent in close proximity to a caregiver, suggesting a link between the neuropeptide and the motivation for social affiliation. miami.edu
Research on adult male rhesus monkeys has demonstrated that oxytocin enhances gaze-following, a fundamental form of social interaction that signifies engagement and interest in a social partner's focus of attention. nih.gov This effect suggests that oxytocin does not merely increase the perceptual salience of social cues, like the eyes, but actively enhances the propensity to interact with others. nih.gov Studies involving tufted capuchin monkeys, a highly social South American primate species, also explore the influence of oxytocin on social attention and gaze, further highlighting its conserved role across different primate species in managing complex social relationships. frontiersin.org The neuropeptide is implicated in various socio-emotional processes, including social attention and empathy, which are foundational to social motivation and approach behaviors. nih.gov
| Species | Key Finding | Reference Study |
| Rhesus Macaque (newborn) | Increased facial gestures at a human caregiver following oxytocin administration. | Simpson et al. |
| Rhesus Macaque (newborn) | Positive correlation between salivary oxytocin and time spent in proximity to a caregiver. | Simpson et al. |
| Rhesus Macaque (adult) | Consistently increased the frequency of gaze-following saccades in response to videos of social behavior. | Putnam et al. |
| Tufted Capuchin Monkey | Investigated for oxytocin's influence on visual social attention and management of complex social relationships. | Eaddy et al. |
Maternal Nurturance and Alloparental Care
Oxytocin is fundamentally involved in the initiation and maintenance of maternal behavior in mammals. nih.gov In rodent models, its role is particularly well-documented. For example, central administration of oxytocin can induce maternal behaviors, such as pup retrieval, in virgin female rodents that would otherwise not display such nurturing actions. nih.gov This demonstrates that oxytocin can activate the neural circuits underlying parental care even in the absence of parturition and lactation experiences.
A key mechanism through which oxytocin facilitates maternal responsiveness is by enabling experience-dependent neuroplasticity in the auditory cortex. nih.govfrontiersin.org Studies in mice have shown that oxytocin is crucial for transforming the auditory cortex's response to pup distress calls. researchgate.net In pup-naive virgins, neural responses to these calls can be unreliable; however, oxytocin paired with exposure to pup calls induces a shift, creating more robust and temporally precise maternal-like neural responses. nih.govresearchgate.net This plasticity allows mothers to recognize the behavioral significance of their infants' vocalizations. nih.gov Research further indicates that oxytocin neurons in the paraventricular nucleus (PVN) of the hypothalamus are essential in the social transmission of maternal behavior, where virgin females learn to care for pups by observing experienced mothers. frontiersin.org Silencing these neurons blocks the release of oxytocin and impedes the acquisition of this alloparental care. frontiersin.org
| Animal Model | Key Finding | Mechanism |
| Rodents (general) | Induces maternal behaviors like pup retrieval in naive virgin females. | Activation of maternal care circuits. |
| Mice | Enables experience-dependent plasticity in the auditory cortex for recognition of pup distress calls. nih.govfrontiersin.org | Balances excitatory and inhibitory neural responses to pup calls. researchgate.net |
| Mice | PVN oxytocin neurons are essential for the social transmission of alloparental care from dams to virgin females. frontiersin.org | Oxytocin release is correlated with inter-communication between the dam and virgin observer. frontiersin.org |
| Rats (with Cesarean Delivery) | Cesarean delivery, a model of reproductive stress, reduced maternal interest, which was associated with decreased plasma oxytocin levels. nih.gov | Disruption of normal hypothalamic oxytocin release into the bloodstream. nih.gov |
Pair-Bonding Mechanisms
The role of oxytocin in the formation of monogamous pair bonds has been extensively studied in the prairie vole (Microtus ochrogaster), a species known for forming lifelong social attachments. sciencenews.org Seminal studies demonstrated a gender-specific mechanism for partner preference formation, with oxytocin being particularly critical for females. nih.gov Central infusion of oxytocin was shown to facilitate the development of a partner preference in female prairie voles even in the absence of mating, whereas an oxytocin antagonist blocked this preference from forming after mating. nih.gov This early research established oxytocin signaling as a key neurochemical process precipitating social bonding in this species. nih.gov
However, more recent investigations using advanced genetic tools have introduced new complexities to this model. A 2023 study utilizing CRISPR to create prairie voles that lack functional oxytocin receptors yielded surprising results. ucsf.edumedicalnewstoday.com These genetically modified voles displayed the same monogamous mating, attachment, and parenting behaviors as their wild-type counterparts, forming robust pair bonds despite the absence of oxytocin signaling. sciencenews.orgucsf.edu This suggests that while oxytocin can enhance and facilitate social bonding, it may not be entirely indispensable. nih.gov These findings indicate the existence of redundant or compensatory neurobiological mechanisms that can support social attachment, suggesting that oxytocin is part of a more complex and multifaceted genetic program governing these behaviors rather than the sole driver. ucsf.edumedicalnewstoday.com
| Species | Finding | Implication |
| Prairie Vole (female) | Oxytocin infusions facilitate partner preference formation without mating; antagonists block its formation with mating. nih.gov | Oxytocin released during mating is critical for initiating a pair bond in females. nih.gov |
| Prairie Vole (male) | An oxytocin receptor-specific agonist facilitated the acquisition of partner preference when present during cohabitation. nih.gov | Oxytocin signaling appears to enhance the formation of social bonds rather than directly causing them. nih.gov |
| Prairie Vole (CRISPR model) | Voles bred without functional oxytocin receptors still formed monogamous pair bonds and showed normal parental care. ucsf.edumedicalnewstoday.com | The biological mechanisms for pair bonding are not solely dependent on oxytocin receptors, suggesting redundant pathways. sciencenews.org |
Anxiolytic Effects and Stress Response Modulation
Oxytocin is widely recognized for its anxiolytic (anxiety-reducing) properties and its ability to modulate the physiological response to stress. nih.gov Studies using oxytocin-deficient mice have provided strong support for this role; these mice exhibit more anxiety-related behaviors and release more of the stress hormone corticosterone (B1669441) following a psychogenic stressor compared to wild-type mice. nih.gov In rats, oxytocin has been shown to reduce background anxiety in fear-potentiated startle paradigms, demonstrating its effect on non-cued, unpredictable threats. nih.gov
The neuropeptide's calming effects are also observed in non-human primates. In newborn macaques, oxytocin administration not only increased positive social behaviors but also decreased salivary cortisol, a key biomarker of stress. amazonaws.commiami.edu This suggests that some of oxytocin's prosocial effects may be rooted in its ability to reduce anxiety. amazonaws.commiami.edu Research in adult mice has shown that intranasal oxytocin can effectively downregulate the stress response of the hypothalamic-pituitary-adrenal (HPA) axis, reducing corticosterone levels in animals exposed to early-life adversity. mdpi.com Furthermore, studies on socially housed rats, which show reduced anxiety-like behaviors, have found that these animals have significantly more oxytocin-immunoreactive cells in the paraventricular nucleus of the hypothalamus, linking social buffering of stress to the oxytocin system. youtube.com
| Animal Model | Stress/Anxiety Paradigm | Key Finding on Oxytocin's Effect |
| Mice (oxytocin-deficient) | Elevated plus maze, novel environment stressor. nih.gov | Deficient mice showed more anxiety-related behavior and a greater corticosterone response to stress. nih.gov |
| Rats | Fear-potentiated startle. nih.gov | Reduced background anxiety, particularly in animals with low baseline startle responses. nih.gov |
| Rhesus Macaque (newborn) | Nebulization followed by social interaction. miami.edu | Decreased salivary cortisol levels. miami.edu |
| Mice (adults with early-life stress) | Acute restraint stress. mdpi.com | Intranasal oxytocin reduced the exaggerated corticosterone response. mdpi.com |
| Rats (socially housed vs. single-housed) | Elevated plus maze, novelty-induced suppression of feeding. youtube.com | Social housing, which reduced anxiety, was correlated with an increased number of oxytocin-positive cells in the PVN. youtube.com |
The amygdala is a critical brain region for processing fear, anxiety, and social-emotional stimuli. nih.gov Oxytocin exerts significant anxiolytic effects by directly modulating neural activity within this area. Research in rodents has demonstrated that oxytocin administration is associated with a significant decrease in high-frequency EEG power in the amygdala, indicating a reduction in local circuit activity. nih.govapa.org This dampening of amygdala activity is thought to alter the behavioral bias towards social approach and away from anxiety and avoidance. nih.gov
Studies using Fos-immunoreactivity, a marker for neuronal activation, found that following exposure to an anxiety-provoking test like the elevated plus maze, oxytocin-deficient female mice had greater Fos expression in the medial amygdala compared to wild-type mice. nih.gov This suggests that endogenous oxytocin normally serves to attenuate the activation of this brain region in response to psychogenic stress. nih.gov Recent research has further elucidated the cellular mechanisms, showing that oxytocin's modulation of the stress response in the amygdala involves a transient retraction of astrocytic processes, which in turn enhances neuronal sensitivity to extracellular potassium. researchgate.net This astrocyte-dependent mechanism is required for a proper behavioral response to stressful situations. researchgate.net However, the effect of oxytocin in the amygdala can be complex and dependent on developmental stage; in juvenile rats, oxytocin activity in the amygdala was associated with enhanced fear and impaired extinction, highlighting age-dependent differences in its function. nih.gov
Oxytocin's role in attenuating the HPA axis stress response is mediated, in part, by its direct inhibitory action on corticotropin-releasing factor (CRF) neurons in the paraventricular nucleus (PVN) of the hypothalamus. nih.govresearchgate.net CRF is the primary neuropeptide that initiates the HPA axis cascade leading to the release of stress hormones like corticosterone. nih.gov By inhibiting these neurons, oxytocin effectively dampens the body's central stress response at its origin.
Electrophysiological studies in transgenic mice have revealed that physiological stressors, such as acute salt loading (which activates oxytocin neurons), produce a tonic inhibition of PVN CRF neurons. nih.gov This inhibitory effect is dependent on oxytocin receptor signaling and is associated with the increased activation of inwardly rectifying potassium channels, which reduces the excitability of the CRF neurons. nih.gov This provides a direct neural basis for oxytocin-mediated stress reduction. nih.gov The interaction between the oxytocin and CRF systems is complex, with evidence suggesting that CRF receptors can, in turn, modulate the release of oxytocin in other brain regions involved in anxiety, such as the bed nucleus of the stria terminalis (BNST). frontiersin.org This reciprocal regulation highlights a fine-tuned mechanism for controlling stress and anxiety-like behaviors. frontiersin.org
Cognitive Processes (e.g., Social Recognition Memory)
Oxytocin is essential for the cognitive process of social recognition, which is the ability of an individual to recognize and remember conspecifics. This form of memory is fundamental to all mammalian social structures. nih.gov Studies using oxytocin knockout mice have been pivotal in establishing this function; these mice fail to recognize familiar individuals after repeated encounters, a deficit that can be fully restored by oxytocin treatment. nih.govrockefeller.edu This impairment is specific to social memory, as other cognitive functions like spatial memory and non-social olfactory abilities remain intact. rockefeller.edufrontiersin.org
The medial amygdala (MeA) has been identified as a critical brain region where oxytocin acts to facilitate the acquisition of social recognition memory (SRM). nih.gov Oxytocin must be present and active in the MeA during the initial social encounter for a memory to form. nih.gov Its action in this region is thought to involve the modulation of synaptic plasticity. Research in rats indicates that long-term SRM involves oxytocin-dependent long-term depression (LTD), a form of synaptic plasticity, in the MeA. This suggests that oxytocin enables the encoding of social memories by modifying the strength of synaptic connections within the neural circuits that process social olfactory cues. nih.gov
| Animal Model | Key Finding | Site of Action |
| Mice (oxytocin knockout) | Fail to recognize familiar conspecifics (social amnesia), despite intact non-social memory and olfaction. rockefeller.edufrontiersin.org | Central nervous system. |
| Mice (oxytocin knockout) | Social recognition is restored by oxytocin administration directly into the medial amygdala (MeA). nih.gov | Medial Amygdala (MeA). nih.govnih.gov |
| Rats | Long-term social recognition memory involves oxytocin-dependent long-term depression (LTD) in the MeA. | Medial Amygdala (MeA). |
| Mice | Oxytocin receptor activation in the MeA is both necessary and sufficient for social recognition. nih.gov | Medial Amygdala (MeA). |
Context-Dependency of Oxytocin's Behavioral Effects
The behavioral effects of oxytocin in non-human animals are not uniform; they are profoundly shaped by the social and environmental context. nih.gov Research across various species demonstrates that oxytocin can promote both pro-social and antagonistic behaviors, depending on factors such as social familiarity, housing conditions, and the nature of the social encounter. yale.eduwikipedia.org
In rodents, the social context has been shown to modulate the influence of oxytocin on helping and social dominance behaviors. A study on rats revealed that oxytocin's effect on the latency to help a soaked cagemate was dependent on the subjects' housing conditions. nih.gov Rats housed individually (Solo) before the experiment showed a quicker helping response after oxytocin administration compared to those housed in pairs (Pair). nih.gov This suggests that the pre-existing social environment alters how oxytocin influences pro-social actions.
Similarly, in male mice, the role of oxytocin in maintaining social rank is context-dependent, specifically related to the individual's existing social status. nih.gov When an oxytocin receptor antagonist was administered, it did not affect the rank of dominant (first-rank) mice. However, it caused fluctuations in the rank of subordinate (second-rank) mice, indicating that oxytocin's function in social hierarchy is not absolute but varies with the animal's social position. nih.gov
Further illustrating this complexity, studies in juvenile rats have shown that the effects of oxytocin on social play are both sex- and context-specific. frontiersin.org In a familiar home cage environment, oxytocin administration decreased social play in females, while having no effect in a novel cage. frontiersin.org This highlights how the familiarity of the environment can completely change the behavioral outcome of oxytocin administration.
Table 1: Context-Dependent Effects of Oxytocin on Social Behavior in Rodents
| Species | Behavior Studied | Social Context | Effect of Oxytocin Administration |
|---|---|---|---|
| Rats | Helping Behavior | Individually Housed (Solo) | Faster helping behavior |
| Rats | Helping Behavior | Pair Housed (Pair) | Slower helping behavior compared to Solo |
| Mice | Social Rank Maintenance | First-Rank (Dominant) | No effect of antagonist on rank |
| Mice | Social Rank Maintenance | Second-Rank (Subordinate) | Antagonist caused rank fluctuation |
| Juvenile Rats (Female) | Social Play | Home Cage (Familiar) | Decreased social play |
| Juvenile Rats (Female) | Social Play | Novel Cage (Unfamiliar) | No significant effect |
These findings underscore that the social environment and an individual's social standing are critical determinants of oxytocin's behavioral effects, shifting its role from promoting affiliation to potentially influencing social competition.
Non-Invasive Sample Collection for Endogenous Oxytocin Measurement in Animal Models (e.g., Urine, Saliva)
The measurement of endogenous oxytocin in animal models is crucial for understanding its role in natural social behaviors. Non-invasive methods, such as the collection of urine and saliva, are increasingly favored as they minimize stress on the animals, which could otherwise confound hormonal measurements. researchgate.net
Urinary Oxytocin Measurement
Urine is a valuable matrix for assessing oxytocin metabolite concentrations in a non-invasive manner. nih.gov Studies have successfully utilized urine samples to compare oxytocin levels between species, such as dogs and wolves, shedding light on the potential role of this hormone in domestication. nih.govnih.govresearchgate.net For instance, research has shown that male dogs tend to have higher urinary oxytocin concentrations compared to female dogs and wolves of both sexes. nih.govnih.gov
The validation of analytical methods, such as enzyme immunoassays (EIAs), is critical for ensuring the accuracy and reliability of urinary oxytocin measurements. researchgate.net Validation parameters include assay accuracy, precision, and extraction efficiency. While some studies have reported successful validation of commercial EIAs for use in dogs, wolves, and humans, they also highlight the importance of proper sample processing, including extraction, to minimize interference and ensure accurate quantification. researchgate.netresearchgate.net
Table 2: Validation Parameters of a Commercial Enzyme Immunoassay for Urinary Oxytocin Metabolites in Canids
| Species | Parameter | Spiking Level | Result |
|---|---|---|---|
| Dog | Assay Accuracy | High | 138% |
| Dog | Assay Accuracy | Medium | 137% |
| Dog | Assay Accuracy | Low | 157% |
| Wolf | Assay Accuracy | High | 129% |
| Wolf | Assay Accuracy | Medium | 132% |
| Wolf | Assay Accuracy | Low | 143% |
Data adapted from a study validating the Arbor OT assay kit. researchgate.net
Salivary Oxytocin Measurement
Saliva offers another accessible and non-invasive medium for oxytocin measurement. nih.gov However, the concentration of oxytocin in saliva is generally lower than in plasma, which can present analytical challenges. nih.gov Despite this, studies have reported the successful measurement of salivary oxytocin in various domestic animals, including dogs, goats, and cattle. nih.gov
The development of highly sensitive assays and optimized sample processing techniques are key to obtaining reliable salivary oxytocin data. salimetrics.comresearchgate.net There is ongoing discussion regarding the necessity of sample extraction for salivary oxytocin analysis, with some studies suggesting it may not be required for certain species and assay kits, while others emphasize its importance for removing interfering substances. nih.govsalimetrics.com The relationship between salivary and plasmatic oxytocin concentrations can also be weak, suggesting that salivary levels may not always be a direct proxy for systemic circulation. elifesciences.org
Investigative Paradigms for Altruistic and Cooperative Behaviors
To study the role of oxytocin in altruistic and cooperative behaviors in non-human subjects, researchers have developed various investigative paradigms. These experimental setups are designed to elicit and quantify pro-social actions in a controlled environment.
Rescue and Helping Paradigms
In rodents, paradigms have been developed to investigate altruistic helping behaviors. One such paradigm involves a rat learning to open a door to rescue a cagemate from a water-filled compartment. nih.gov This setup allows researchers to measure the latency and frequency of helping behavior and to study the influence of factors like oxytocin administration.
A recent groundbreaking study demonstrated that mice exhibit instinctive rescue-like behavior towards anesthetized peers without prior training. bioengineer.org This research identified a crucial role for oxytocin neurons in the paraventricular nucleus of the hypothalamus in driving this altruistic response. bioengineer.org The observer mice showed physiological stress responses to their peer's simulated distress, and the activation of the oxytocinergic system was found to be essential for the subsequent helping behavior. bioengineer.org
The Impossible Task Paradigm
The "impossible task paradigm" has been effectively used to study social behavior and human-animal interactions, particularly in domestic animals like cows and calves. nih.govmdpi.comnih.gov In this setup, an animal is first trained to perform a task to receive a reward. The task is then made impossible to solve, and the animal's subsequent behaviors, especially those directed towards a familiar caregiver or a stranger, are observed.
Studies using this paradigm with dairy cows have found a positive correlation between serum oxytocin levels and the duration of social interactions with a familiar caregiver. nih.gov This suggests that oxytocin may play a role in mediating the willingness of cows to seek human social contact when faced with a frustrating situation. Interestingly, this correlation was not observed in calves, indicating a potential developmental aspect to the role of oxytocin in this context. mdpi.comnih.gov
Table 3: Findings from the Impossible Task Paradigm in Bovines
| Species | Behavioral Measure | Correlation with Serum Oxytocin |
|---|---|---|
| Dairy Cows | Duration of interaction with caregiver | Positive |
| Dairy Cows | Latency to interact with caregiver | Negative |
| Calves | Behaviors directed toward caregiver | No significant correlation |
Cooperative Pulling Paradigm
The cooperative pulling paradigm is a classic experimental design used to investigate cooperation in a variety of species, including non-human primates, canids, and birds. wikipedia.org In a typical setup, two or more individuals must coordinate their actions, such as pulling ropes or handles simultaneously, to obtain a food reward that is inaccessible to a single individual. wikipedia.org
This paradigm allows researchers to assess whether animals understand the necessity of a partner and can coordinate their behavior in time and space. frontiersin.org Studies have shown that species like chimpanzees, bonobos, and capuchin monkeys can successfully cooperate in these tasks. wikipedia.org While the direct manipulation of the oxytocin system within this specific paradigm is a growing area of research, the paradigm itself provides a robust framework for investigating the neurochemical underpinnings of cooperative behavior.
Stability and Handling of Oxytocin Free Acid Tfa in Research Settings
Impact of Trifluoroacetic Acid Concentration on Peptide Stability
Trifluoroacetic acid is a ubiquitous counter-ion in commercially available synthetic peptides, including oxytocin (B344502). acs.org It is utilized during the final cleavage step in Fmoc-based solid-phase peptide synthesis and as an ion-pairing agent in RP-HPLC purification. genscript.com.cngenscript.com While lyophilization removes free TFA, residual amounts remain ionically bound to the peptide, particularly to basic amino acid residues or the N-terminus. genscript.com.cnnovoprolabs.com
The presence and concentration of this TFA salt can affect the peptide's properties. Studies on model peptides have shown that TFA can act as a destabilizing excipient. For instance, research on the peptide melittin (B549807) indicated that the presence of TFA led to thermally induced aggregation within a protein-peptide complex. nih.gov While direct studies quantifying the impact of varying TFA salt concentrations on the long-term stability of oxytocin are limited, its influence on analytical characterization is documented. In HPLC analysis, changing the TFA concentration in the mobile phase (e.g., from 0.01% to 0.1%) alters the retention time of oxytocin, especially in the presence of other molecules like 18-crown-6, suggesting complex interactions. acs.orgnih.govacs.org This indicates that the TFA counter-ion is not inert and can participate in interactions that may affect the peptide's conformation and stability.
Furthermore, TFA residues have been reported to cause unpredictable results in biological assays, for example, by inhibiting or promoting cell growth or altering receptor activity. genscript.com.cnnovoprolabs.com For sensitive applications, converting the peptide to a more biologically compatible salt, such as hydrochloride or acetate (B1210297), is often recommended. genscript.com.cn The acidic nature of TFA can also lower the pH of a reconstituted peptide solution, which, as discussed below, is a critical factor in oxytocin's stability. genscript.com.cn
Effect of Buffer Composition and pH on Degradation Pathways
The stability of oxytocin in aqueous solution is highly dependent on both the pH and the chemical nature of the buffering agents.
pH Dependence: Research has unequivocally shown that pH is a critical determinant of oxytocin's stability, with the optimal pH for stability being approximately 4.5. nih.govresearchgate.net Degradation kinetics accelerate significantly at neutral and alkaline pH. A study examining degradation at various temperatures found the rate of degradation was fastest at pH 9.0, followed by pH 7.0, pH 2.0, and slowest at pH 4.5. nih.gov
The degradation pathways are also strongly pH-dependent. nih.govcncb.ac.cn
At a low pH of 2.0 , the primary degradation route is deamidation at the Gln⁴, Asn⁵, and C-terminal Gly⁹-NH₂ residues. nih.govcncb.ac.cn
In the most stable range around pH 4.5 , and also at pH 7.0 , degradation is dominated by the formation of intramolecular trisulfide and tetrasulfide bonds, as well as various covalent aggregates like disulfide-linked and dityrosine-linked dimers. nih.govcncb.ac.cn
At a high pH of 9.0 , these sulfide-mediated reactions and aggregation still occur, but are accompanied by significant mono-deamidation at the Gln⁴, Asn⁵, and Gly⁹-NH₂ positions. nih.govcncb.ac.cn
Buffer Composition: The choice of buffer system also plays a crucial role.
Acetate vs. Citrate (B86180)/Phosphate: Studies comparing common buffers have found that acetate buffer generally provides better stability for oxytocin than citrate/phosphate buffer at the same pH. pharmaexcipients.comopinvisindi.is Furthermore, lower concentrations of acetate buffer (e.g., 0.025 M or less) were shown to enhance stability compared to higher concentrations. pharmaexcipients.com
Citrate Buffer Adducts: The use of citrate buffer can introduce a unique degradation pathway. In accelerated stability studies, oxytocin formulated in citrate has been shown to form amide- and imide-linked adducts with citrate, which are not observed in other common buffers like acetate or phosphate. acs.orgrug.nl
Stabilization by Divalent Cations: The stability of oxytocin in citrate buffer can be significantly improved by the addition of divalent metal ions such as Zn²⁺, Ca²⁺, or Mg²⁺. rug.nlnih.gov These ions appear to suppress the formation of degradation products involving the cysteine residues, including citrate adducts, tri- and tetrasulfides, and dimers, likely through a complex formation mechanism. rug.nl
Identification and Characterization of Degradation Products and Impurities
The chemical instability of oxytocin leads to a variety of degradation products and impurities, primarily related to its disulfide bond and amide groups. nih.govwho.int
Sulfur-Related Impurities: The disulfide bridge between Cys¹ and Cys⁶ is a major site of degradation. This leads to the formation of intramolecular oxytocin trisulfide and oxytocin tetrasulfide . nih.govnih.govwho.int These species have been identified and characterized using mass spectrometry and chromatography, showing mass increases of approximately 32 Da and 64 Da, respectively, compared to the parent molecule. nih.govresearchgate.netresearchgate.net
Covalent Aggregates and Dimers: Intermolecular reactions are a significant degradation pathway, leading to the formation of various dimers and larger aggregates. nih.govnih.govwho.int These include parallel and antiparallel disulfide-linked dimers and dityrosine-linked dimers. nih.gov
Deamidation Products: As mentioned, deamidation of the side chains of Gln⁴ and Asn⁵, as well as the C-terminal glycinamide (B1583983) (Gly⁹-NH₂), is a prominent degradation pathway, particularly under acidic (pH 2.0) and basic (pH 9.0) conditions. nih.govnih.gov
Other Impurities: Other identified impurities include beta-elimination products nih.gov, linear (reduced) oxytocin where the disulfide bond is broken researchgate.net, and buffer-specific adducts, such as the amide- and imide-linked citrate adducts formed in citrate buffer. rug.nl
Long-Term Storage Conditions for Research Materials
Proper storage is essential to minimize degradation and ensure the viability of oxytocin for research purposes. Recommendations are derived from studies on both pharmaceutical formulations and general peptide handling guidelines.
Temperature: For oxytocin in solution, the consensus recommendation is for refrigerated storage at 2°C to 8°C . ghsupplychain.orgwho.intghsupplychain.org Freezing of aqueous solutions should be avoided. ghsupplychain.orgghsupplychain.org For lyophilized (powder) oxytocin, long-term storage should be in a freezer at or below -20°C . novoprolabs.com Oxytocin is known to be heat-sensitive, and storage at elevated temperatures (e.g., above 25-30°C) for extended periods leads to significant degradation. ghsupplychain.orgacs.org
Protection from Light: Oxytocin should be protected from light during storage. ghsupplychain.orgghsupplychain.orgusp-pqm.org
Container: The material should be stored in properly labeled, sealed, and appropriate containers to prevent contamination and degradation. msd.commerck.com For solutions, neutral type I glass vials or ampoules are often recommended. ghsupplychain.org
Handling: When handling the material, especially for preparing solutions, it is crucial to use good laboratory practices. This includes using appropriate, clean containers and high-purity solvents/buffers. All handling should be designed to prevent contamination. msd.commerck.com
Adherence to these storage and handling conditions is critical for maintaining the chemical integrity and concentration of Oxytocin Free Acid (TFA) in a research setting, thereby ensuring the validity of experimental outcomes.
Computational Modeling and Bioinformatic Approaches
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of biomolecules over time. For peptides like oxytocin (B344502) and its analogs, MD simulations provide critical insights into their flexibility, stability, and the predominant shapes they adopt in different environments.
While specific MD studies focusing exclusively on Oxytocin free acid are not extensively documented, a wealth of research on oxytocin and its analogs allows for well-founded inferences. Studies combining MD simulations with Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that oxytocin is a highly flexible molecule. nih.govbiorxiv.org Its 20-membered tocin ring and its C-terminal tripeptide tail can adopt various conformations. nih.govresearchgate.net
The conformation of oxytocin is highly dependent on its environment. In aqueous solutions, it preferentially adopts a type I β-turn centered on the Ile(3)-Gln(4) residues. tandfonline.com However, in dimethyl sulfoxide (B87167) (DMSO), which mimics the hydrophobic environment of a cell membrane, type II and type III β-turns are more common. tandfonline.com The C-terminal tail is generally found to be more flexible than the cyclic tocin ring. nih.gov
For Oxytocin free acid, the replacement of the neutral C-terminal amide with a negatively charged carboxylate group at physiological pH is expected to significantly influence the conformational dynamics of the tail. This charge can lead to different electrostatic interactions with the rest of the peptide or the surrounding solvent, potentially altering the tail's flexibility and its orientation relative to the tocin ring. MD simulations are ideally suited to model these effects and predict the ensemble of conformations that Oxytocin free acid can adopt, which is a crucial determinant of its interaction with the oxytocin receptor.
Table 1: Comparison of Conformational Features of Oxytocin and Analogs from Computational Studies
| Feature | Oxytocin | Deamino-oxytocin | [1-Penicillamine,2-leucine]oxytocin | Predicted for Oxytocin Free Acid |
| Tocin Ring Structure | Flexible, with β-turns at residues 2-3, 3-4, or 4-5. nih.gov | Type II turn at residues 3 and 4 in crystal structure. researchgate.net | More restricted conformation than oxytocin. nih.gov | Likely similar ring conformation to oxytocin, with potential minor alterations due to tail interactions. |
| C-terminal Tail | Highly flexible. nih.gov | Loosely hydrogen-bonded type I β-turn between N9 and O6. researchgate.net | Conformational and dynamic properties at residues two and three are more similar to oxytocin. nih.gov | Increased flexibility and altered orientation due to the C-terminal charge. |
| Key Hydrogen Bonds | C=O of Tyr(2) and N-H of Asn(5). tandfonline.com | N2-O5 and N5-O2 trans-annular hydrogen bonds. researchgate.net | Contains a 1 comes from 3 (C7) type turn. nih.gov | Potential for altered hydrogen bonding patterns involving the C-terminal carboxylate. |
| Environment Dependence | Conformation varies between aqueous and hydrophobic environments. tandfonline.com | Studied in crystalline state. researchgate.net | Studied in aqueous solution. nih.gov | Environmental dependence is expected to be significant, particularly in relation to the charged tail. |
Ligand-Receptor Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of Oxytocin free acid, docking studies are essential for understanding how it interacts with the oxytocin receptor (OXTR), a class I G-protein-coupled receptor (GPCR). researchgate.netwikipedia.org
The three-dimensional structure of the OXTR has been modeled using homology modeling, based on the crystal structures of related GPCRs. tandfonline.comnih.gov Docking studies of oxytocin and various synthetic agonists and antagonists into these models have identified key interactions necessary for binding and activation. tandfonline.comnih.gov These studies highlight the importance of the aromatic side chains of the ligand and conserved polar residues within the receptor's binding cavity. nih.gov
For Oxytocin free acid, the primary difference in its interaction with the OXTR compared to native oxytocin is expected to arise from the C-terminal carboxylate group. While the amide group of oxytocin can act as a hydrogen bond donor and acceptor, the carboxylate group is primarily a hydrogen bond acceptor and carries a negative charge. Docking simulations can predict how this altered C-terminus fits within the binding pocket and whether it forms new stabilizing or destabilizing interactions. For instance, the carboxylate could form a salt bridge with a positively charged residue in the receptor, an interaction not possible for the native hormone. Conversely, it could also introduce steric or electrostatic clashes. Such studies have shown that even small changes, like N-methylation of residues, can act as structural restraints that alter the ligand's position within the receptor cavity. nih.gov
Table 2: Key Residues and Interactions in the Oxytocin Receptor Binding Pocket
| Receptor Region | Interacting Residues | Type of Interaction | Potential Role in Oxytocin Free Acid Binding |
| Extracellular Loop 2 | Not explicitly defined in all studies | Ligand entry and initial recognition | May guide the initial docking of the peptide. |
| Transmembrane Helix 2 | D(2.65) | Salt bridge with Arg(8) of vasopressin analogs. nih.gov | The C-terminal carboxylate of Oxytocin free acid could potentially interact with nearby basic residues. |
| Transmembrane Helix 3 | I201, I204 | Hydrophobic interactions. acs.org | The hydrophobic core of the tocin ring would likely engage in similar interactions. |
| Transmembrane Helix 5 | Not explicitly defined in all studies | Part of the binding pocket | Contributes to the overall shape of the binding site. |
| Transmembrane Helix 6 | Not explicitly defined in all studies | Ligand binding and receptor activation | Crucial for the conformational changes leading to G-protein coupling. |
| Transmembrane Helix 7 | A318 | Hydrophobic interactions. acs.org | The C-terminal region of the ligand interacts here. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For peptides like oxytocin analogs, QSAR can be a valuable tool for predicting the activity of new variants and for understanding the structural requirements for agonism or antagonism.
Several QSAR studies have been performed on oxytocin analogs, employing various descriptors for the amino acid residues. cdnsciencepub.comnih.gov These descriptors often represent physicochemical properties such as hydrophobicity, steric bulk, and electronic properties. researchgate.net By developing a mathematical relationship between these properties and the measured biological activities (e.g., uterotonic activity, pressor activity), these models can predict the activity of untested analogs.
For Oxytocin free acid, a QSAR model could be used to predict its potency at the oxytocin receptor. The primary structural change, the C-terminal amide-to-acid substitution, would be represented by a change in the descriptors for the ninth position. The model would then calculate an expected activity based on the established relationships. Existing QSAR models for oxytocin analogs have shown that the properties of amino acids at positions 3, 4, 5, and 8 are particularly important for biological activity. cdnsciencepub.comresearchgate.net The modification at position 9 in Oxytocin free acid would likely have a significant impact on its predicted activity, given the importance of the C-terminal tail in receptor interaction.
Table 3: Parameters and Findings from QSAR Studies of Oxytocin Analogs
| QSAR Study Focus | Descriptors Used | Key Findings | Reference |
| Oxytocin Analogs with Non-Natural Amino Acids | Principal property scales (z1, z2, z3) representing hydrophobicity, steric properties, and electronic effects. | Models explained 71-81% of the variance in biological data. Positions 2, 3, 4, 5, and 8 were varied. | cdnsciencepub.comcdnsciencepub.com |
| Position 4 Substituted Oxytocin Analogs | Steric parameter (Y gamma), lipophilicity, and hydrogen bonding properties. | Steric, lipophilic, and H-bridge forming properties equally account for different biological activities. | nih.gov |
| General Oxytocin Analogs | VHSE scales (hydrophilicity, steric, and electronic variables). | Oxytocic activity is closely related to hydrophobic, steric, and electronic properties at position 3 and electronic properties at position 8. | researchgate.net |
| Minimal Active Peptide Sequences (MAPS) | Factorial design based on physicochemical properties. | Used for the prediction of oxytocic and pressor activity of oxytocin analogs. | frontiersin.orgnih.gov |
Network and Pathway Analysis of Differentially Expressed Genes
Upon binding to its receptor, oxytocin initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression. creative-diagnostics.comruthfeldmanlab.com Bioinformatic analyses of transcriptomic data (from techniques like RNA sequencing) can identify which genes are upregulated or downregulated following oxytocin receptor activation. Network and pathway analysis then helps to place these differentially expressed genes into the context of known biological pathways and interaction networks.
Studies have characterized the gene expression patterns associated with the oxytocin signaling system in the human brain. dsquintana.comnih.gov These analyses have revealed that the expression of the oxytocin receptor gene (OXTR) is co-regulated with genes involved in other neurotransmitter systems, such as the dopaminergic and muscarinic acetylcholine (B1216132) systems. dsquintana.comnih.gov This suggests a functional interaction between these signaling pathways.
By extension, the binding of Oxytocin free acid to the OXTR, even if with different affinity or efficacy than oxytocin, would be expected to modulate these same gene networks. Transcriptome analysis of cells or tissues treated with Oxytocin free acid could reveal a unique gene expression signature. Comparing this signature to that induced by oxytocin would provide insights into the specific downstream effects of this metabolite. For example, a study on human epicardial cells treated with oxytocin identified upregulation of genes related to the TGF-β pathway and activators of BMP signaling. researchgate.net Similar analyses for Oxytocin free acid could pinpoint its specific role in cellular processes.
Table 4: Gene Networks and Pathways Associated with Oxytocin Signaling
| Analysis Type | Key Findings | Implicated Pathways/Systems | Reference |
| Human Brain Gene Co-expression | OXT, OXTR, and CD38 expression is enriched in subcortical and olfactory regions. | High co-expression with dopaminergic and muscarinic acetylcholine genes. | dsquintana.comnih.gov |
| Transcriptomics and fMRI Meta-analysis | Oxytocin pathway gene maps correspond with the processing of anticipatory, appetitive, and aversive cognitive states. | Integration of oxytocin signaling with cognitive state processing networks. | dsquintana.comspringernature.com |
| Evolutionary Transcriptomics | Modern genes in the oxytocin pathway are primarily expressed in the brain and muscle tissue. | Functional roles in tissue contraction, cardiovascular and energy regulation, and cognition. | nih.gov |
| Transcriptome of Treated Human Epicardial Cells | Oxytocin upregulates ligands for the TGF-β pathway and activators of BMP signaling. | TGF-β signaling, BMP signaling. | researchgate.net |
Prediction of Structural Features and Biological Activity Profiles
In addition to the specific methods described above, a range of general in silico tools can be used to predict the structural features and potential biological activities of peptides like Oxytocin free acid. These methods often rely on the amino acid sequence and known properties of similar peptides.
For Oxytocin free acid, its primary structure is well-defined as an analog of oxytocin with a glycine (B1666218) residue replacing the C-terminal glycinamide (B1583983). medchemexpress.com Computational tools can predict secondary structure elements, such as the likelihood of forming β-turns, which are known to be important for oxytocin's conformation. tandfonline.comtandfonline.com The physicochemical properties of Oxytocin free acid, such as its isoelectric point, charge at a given pH, and hydrophobicity, can also be readily calculated. These properties are fundamental to its solubility, stability, and interaction with biological membranes and receptors.
Predicting the biological activity profile is more complex but can be guided by its structural relationship to oxytocin. As a metabolite, it is generally expected to have reduced, but not necessarily zero, activity at the oxytocin receptor. The presence of the free carboxylate instead of the amide at the C-terminus is a common feature of peptide inactivation by peptidases. However, the extent of this activity loss can be estimated using QSAR models or by comparing its docked conformation and interaction energy at the receptor to that of the parent hormone. Some studies on oxytocin analogs have shown that substitutions at the C-terminus can lead to compounds that retain receptor binding but lose agonist activity, thereby acting as antagonists. acs.org Computational predictions can help to formulate hypotheses about whether Oxytocin free acid acts as a weak agonist or a potential antagonist at the OXTR.
Table 5: Predicted Properties and Bioactivity Profile of Oxytocin Free Acid
| Property | Predicted Feature for Oxytocin Free Acid | Basis for Prediction |
| Structure | Cyclic tocin ring with a flexible C-terminal tail ending in a carboxylate group. | Known structure of oxytocin and the defined amide-to-acid modification. medchemexpress.com |
| Conformation | Likely adopts β-turn structures in the ring; tail conformation is sensitive to the environment and influenced by the negative charge. | Extrapolation from MD and NMR studies of oxytocin and its analogs. nih.govtandfonline.com |
| Receptor Binding | Expected to bind to the oxytocin receptor, but with potentially altered affinity compared to oxytocin. | Docking studies of oxytocin analogs suggest the C-terminus is important for interaction. nih.govnih.gov |
| Biological Activity | Likely a weak agonist or antagonist at the oxytocin receptor. Reduced potency compared to oxytocin. | It is a known metabolite. The C-terminal amide is often crucial for the full activity of peptide hormones. auctoresonline.org |
| Physicochemical Properties | More acidic than oxytocin due to the free carboxyl group. Increased negative charge at physiological pH. | Standard in silico property calculation based on amino acid sequence. |
Q & A
Q. What is the role of trifluoroacetic acid (TFA) in oxytocin purification and analysis?
TFA is widely used in reversed-phase high-performance liquid chromatography (RP-HPLC) to improve peptide resolution by acting as an ion-pairing agent. For oxytocin, acidic mobile phases containing 0.01–0.1% TFA enhance peak symmetry and retention time reproducibility. However, TFA concentration and column length (e.g., 150 mm vs. 250 mm) significantly influence retention behavior, particularly when crown ethers (e.g., 18-crown-6) are present in buffers, as they interact with oxytocin’s tertiary structure .
Q. How does TFA affect oxytocin stability during storage and handling?
Oxytocin free acid is typically stored as a lyophilized TFA salt, with residual TFA content ranging from 10–45%. While TFA stabilizes the peptide during synthesis and storage, it can interfere with downstream assays. For example, nM concentrations of TFA may alter cell viability in bioassays, necessitating TFA removal via dialysis, ion-exchange chromatography, or lyophilization with alternative acids (e.g., acetic acid) .
Q. What analytical methods are recommended for quantifying oxytocin free acid (TFA) in biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred. However, TFA in mobile phases suppresses ionization efficiency. To mitigate this, direct addition of acetic acid (0.1–0.5%) to TFA-containing mobile phases reduces ion suppression by displacing TFA anions, improving sensitivity for basic compounds like oxytocin .
Advanced Research Questions
Q. How can researchers optimize TFA-dependent protocols for oxytocin synthesis and purification?
- Synthesis: Use Boc (tert-butyloxycarbonyl) protection for amine groups during solid-phase synthesis. Deprotection with TFA requires scavengers (e.g., thiols) to neutralize reactive t-butyl intermediates that could modify sensitive residues (e.g., Trp or Cys) .
- Purification: Employ gradient elution with 0.1% TFA in water/acetonitrile for RP-HPLC. For LC-MS, replace TFA with formic acid (0.1%) or use post-column TFA-Fix methods (propionic acid/isopropanol) to enhance ionization .
Q. What are the methodological challenges in distinguishing oxytocin free acid from its TFA salt in experimental data?
Residual TFA can artificially inflate molecular weight measurements in mass spectrometry and alter bioactivity profiles. To confirm the free acid form:
Q. How do environmental factors in TFA production impact life cycle assessments (LCAs) for oxytocin research?
LCAs of TFA production from microalgae (e.g., Nannochloropsis oceanica) highlight energy-intensive processes (60–80% of total impacts) such as photobioreactor operation and nutrient use. Researchers can reduce the carbon footprint by:
Q. What strategies address contradictions in reported TFA concentrations across analytical studies?
Discrepancies in plasma/serum TFA levels arise from non-standardized hydrolysis protocols and derivatization methods. To resolve this:
- Validate hydrolysis efficiency (e.g., 6M HCl, 110°C, 24 hours) for total fatty acid (TFA) quantification.
- Use isotope-labeled internal standards (e.g., ¹³C-TFA) to correct for matrix effects in GC-APCI-MS workflows .
Methodological Best Practices
- Cell-based assays: Remove TFA via centrifugal filtration (3 kDa cutoff) or HPLC desalting to avoid cytotoxicity .
- Chromatography: For HILIC-ESI-MS/MS, replace TFA with acetic acid (0.1%) to maintain separation efficiency while minimizing ion suppression .
- Environmental impact: Prioritize TFA suppliers adhering to ISO 14040/44 standards, with verified LCAs for energy-efficient production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
